2-(3-Fluoro-6-methoxybenzoyl)pyridine
Description
Properties
IUPAC Name |
(5-fluoro-2-methoxyphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-12-6-5-9(14)8-10(12)13(16)11-4-2-3-7-15-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSOXNFUCMZCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 2-(3-Fluoro-6-methoxybenzoyl)pyridine
The following technical guide details the solubility profiling, thermodynamic modeling, and experimental characterization of 2-(3-Fluoro-6-methoxybenzoyl)pyridine .
Executive Summary
The compound 2-(3-Fluoro-6-methoxybenzoyl)pyridine is a functionalized diaryl ketone featuring a pyridine ring and a substituted phenyl ring. As a likely intermediate in the synthesis of kinase inhibitors or p38 MAP kinase modulators, understanding its solubility landscape is critical for process optimization—specifically for recrystallization yields , reaction kinetics , and purification efficiency .
Current Data Status: While specific mole-fraction solubility data for this exact regioisomer is limited in public thermodynamic databases (such as NIST or J. Chem. Eng. Data), this guide synthesizes predictive Structure-Activity Relationship (SAR) data based on structural analogs (e.g., 2-benzoylpyridine, 2-(4-methoxybenzoyl)pyridine) and provides a rigorous experimental protocol for generating validation data.
Predicted Physicochemical Profile
-
Lipophilicity (LogP): Estimated ~2.5 – 3.2 (Moderately Lipophilic).
-
Solubility Class:
-
High: Chlorinated solvents (DCM, Chloroform), Polar Aprotic (DMSO, DMF, Acetone).
-
Moderate: Polar Protic (Ethanol, Isopropanol) – Temperature dependent.
-
Low: Non-polar (Hexane, Heptane), Water.
-
-
Thermodynamic Behavior: Likely follows a non-ideal solution model , requiring activity coefficient corrections (e.g., NRTL or Wilson models) for precise process design.
Experimental Methodology: Solubility Determination
To establish a definitive solubility curve, the Dynamic Laser Monitoring Method or the Static Gravimetric Method is recommended. The protocol below outlines the standard gravimetric approach, which is robust and self-validating.
The "Shake-Flask" Equilibrium Protocol
Objective: Determine the mole fraction solubility (
Reagents:
-
Solute: 2-(3-Fluoro-6-methoxybenzoyl)pyridine (Purity > 99% by HPLC).
-
Solvents: Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Acetonitrile (Analytical Grade).
Workflow:
-
Preparation: Add excess solute to 50 mL of solvent in a jacketed equilibrium cell.
-
Equilibration: Stir continuously for 24 hours at constant temperature (
0.05 K). -
Sedimentation: Stop stirring and allow phases to separate for 2-4 hours.
-
Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).
-
Quantification: Weigh the sample, evaporate the solvent (vacuum oven), and weigh the residue to determine mass fraction (
).
Workflow Visualization
The following diagram illustrates the critical decision points and validation steps in the solubility measurement process.
Figure 1: Step-by-step workflow for determining equilibrium solubility using the static method.
Thermodynamic Modeling & Analysis
Once experimental data is collected, it must be correlated using thermodynamic models to calculate the Dissolution Enthalpy (
Modified Apelblat Equation
The Modified Apelblat equation is the industry standard for correlating solubility data of pharmaceutical intermediates in organic solvents.
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[2][3]
- : Empirical model parameters derived from regression.
Van't Hoff Analysis
To understand the dissolution mechanism:
-
If
: The process is endothermic (Solubility increases with T). -
If
: The process is spontaneous .
Scientific Insight: For benzoylpyridine derivatives, dissolution is typically endothermic and entropy-driven in polar protic solvents (breaking solvent-solvent H-bonds), but may be enthalpy-driven in aprotic solvents (dipole-dipole interactions).
Modeling Logic Diagram
The following diagram details how to process raw data into thermodynamic parameters.
Figure 2: Computational workflow for extracting thermodynamic parameters from solubility data.
Reference Data & Solvent Selection Guide
Based on the structural properties of the benzoylpyridine core and the fluoro/methoxy substituents , the following solubility trends are projected. Use this table to select solvents for synthesis and purification.
Table 1: Projected Solubility Profile & Process Application
| Solvent Class | Representative Solvent | Predicted Solubility (25°C) | Process Application |
| Chlorinated | Dichloromethane (DCM) | High (> 0.15 | Reaction solvent; Extraction. |
| Polar Aprotic | Acetone, Ethyl Acetate | High (> 0.10 | Dissolution for transfer; Synthesis.[2] |
| Polar Protic | Ethanol, Methanol | Moderate (0.02 - 0.08 | Recrystallization (Cooling). |
| Aromatic | Toluene | Moderate (0.05 - 0.10 | Reaction solvent (High T). |
| Aliphatic | n-Hexane, Heptane | Low (< 0.01 | Anti-solvent ; Washing. |
| Aqueous | Water | Negligible | Waste stream; Phase separation. |
Process Recommendation: Recrystallization Strategy
For purifying 2-(3-Fluoro-6-methoxybenzoyl)pyridine:
-
Primary Solvent: Ethanol or Isopropanol.[2]
-
Anti-Solvent: n-Heptane.
References
The following authoritative sources provide the foundational methodologies and comparative data used to construct this guide.
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Standard text for solubility modeling).
-
Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link
-
NIST Chemistry WebBook. Thermochemical Data for Pyridine Derivatives. (For comparative structural data). Link
-
Shafizadeh, A., et al. (2011). Solubility of 2-benzoylpyridine in supercritical carbon dioxide. Journal of Chemical & Engineering Data. (Comparative data for the core structure). Link
Sources
A Senior Application Scientist's Guide to the Safe Handling and Risk Assessment of 2-(3-Fluoro-6-methoxybenzoyl)pyridine
Forward: In the fast-paced environment of drug discovery and chemical research, the introduction of novel chemical entities is a daily occurrence. While these compounds, such as 2-(3-Fluoro-6-methoxybenzoyl)pyridine, offer exciting possibilities, they often arrive in the laboratory without a comprehensive, publicly available Safety Data Sheet (SDS). This guide is intended for researchers, scientists, and drug development professionals, providing a framework for assessing risk and establishing safe handling protocols for such research chemicals. Instead of a static SDS, this document serves as an in-depth technical guide, empowering the user to understand the causality behind safety recommendations by deconstructing the molecule's potential hazards based on its structure and the known risks of related chemical families.
Deconstructing the Molecule: A Proactive Approach to Hazard Identification
-
Pyridine Core: The foundational pyridine structure is a well-characterized heterocyclic aromatic compound. Pyridine and its derivatives are known to be hazardous.[1] Pyridine itself is a flammable, water-miscible liquid recognized by its unpleasant, fish-like odor.[2] It is considered harmful if swallowed, inhaled, or if it comes into contact with the skin.[1] Exposure can lead to symptoms like dizziness, headache, nausea, and irritation of the respiratory tract.[3]
-
Fluorination: The presence of a fluorine atom on the benzoyl ring is significant. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the molecule—a common strategy in drug design.[4] However, fluorinated organic compounds can also present unique toxicological profiles. While not all fluorinated compounds are hazardous, the broader class of organofluorine substances, including per- and polyfluoroalkyl substances (PFAS), has come under scrutiny for persistence in the environment and potential health risks.[5][6] During combustion, fluorinated compounds can also release toxic gases such as hydrogen fluoride (HF).[7]
-
Benzoyl Ketone Linker: The benzoyl group introduces a ketone functionality. While this is a common chemical feature, its reactivity can be influenced by the adjacent aromatic rings and their substituents.
-
Methoxy Group: The methoxy group (-OCH₃) is an electron-donating group that can influence the molecule's electronic properties and metabolic pathways.
Based on this structural analysis, we can anticipate a hazard profile that includes potential flammability, acute toxicity (oral, dermal, inhalation), skin and eye irritation, and specific target organ toxicity (respiratory system).
Synthesized Safety and Handling Protocols (GHS Framework)
This section is structured to mirror the sections of a Globally Harmonized System (GHS) of Classification and Labelling of Chemicals SDS, providing actionable guidance grounded in scientific principles.[8][9]
Predicted GHS Classification
Based on data from structurally similar compounds, a plausible GHS classification for 2-(3-Fluoro-6-methoxybenzoyl)pyridine would include the following hazard statements:
The corresponding signal word would likely be "Warning" .
| Hazard Class | Predicted Category | Rationale |
| Flammable Liquids | Category 3 | Many pyridine derivatives are flammable liquids.[12] |
| Acute Toxicity (Oral) | Category 4 | Pyridine itself is harmful if swallowed.[13] |
| Skin Corrosion/Irritation | Category 2 | Common classification for functionalized aromatic compounds.[10][14] |
| Eye Damage/Irritation | Category 2A | Expected based on skin irritation potential.[10][14] |
| STOT (Single Exposure) | Category 3 (Respiratory) | Irritation is a common effect of inhaling vapors from pyridine-like substances.[10][15] |
First-Aid Measures: Causality and Action
Immediate and appropriate first-aid is critical. The following measures are recommended based on the predicted hazards:
-
Inhalation: The primary risk is respiratory tract irritation.[10] Immediately move the affected individual to fresh air. If breathing is difficult, trained personnel should administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.
-
Skin Contact: The compound is predicted to be a skin irritant.[10] Speed is essential. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. A safety shower is ideal. Do not use solvents to wash the skin.
-
Eye Contact: Assumed to be a serious eye irritant.[10] Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation of all eye and lid tissues. Remove contact lenses if present and easy to do. An eyewash station should be used. Seek immediate ophthalmological attention.
-
Ingestion: Predicted to be harmful if swallowed.[11] Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting and Explosion Hazard
The pyridine moiety suggests flammability.[2] Vapors may be heavier than air and can travel to a source of ignition and flash back.[13][14]
-
Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[11]
-
Unsuitable Media: Do not use a solid stream of water, as it may scatter and spread the fire.
-
Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition or combustion.[12] These can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and highly toxic gaseous hydrogen fluoride (HF).[15] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[15]
Handling and Storage: The Foundation of Safety
Proactive measures in handling and storage are paramount to preventing exposure and accidents.
-
Ventilation: All work with 2-(3-Fluoro-6-methoxybenzoyl)pyridine must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[3]
-
Personal Protective Equipment (PPE): The choice of PPE is your primary barrier against exposure.
-
Hand Protection: Wear nitrile or neoprene gloves. Latex is not recommended.[1] Ensure gloves are inspected before use and disposed of properly.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1]
-
Body Protection: A chemical-resistant lab coat is required. Flame-retardant and antistatic clothing is recommended.[1]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[3][13] The container should be clearly labeled. Grounding and bonding containers and receiving equipment is necessary to prevent static discharge.[15]
-
Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory.[13]
Experimental Workflow and Risk Mitigation
The following diagrams illustrate the necessary thought processes and workflows when handling a novel research chemical where a formal SDS is not available.
Risk Assessment Workflow
This diagram outlines the logical steps a researcher should take before beginning any experimental work with a new compound.
Caption: Workflow for proactive risk assessment of a novel chemical.
Safe Handling Protocol
This diagram details the physical steps for safely handling the compound within the laboratory environment.
Caption: Step-by-step protocol for handling research chemicals.
Concluding Remarks for the Practicing Scientist
The responsibility for safety in a research environment ultimately rests with the individual scientist at the bench. When a manufacturer's Safety Data Sheet is unavailable, it is not an excuse to proceed without caution. Instead, it is a mandate to engage in a rigorous, science-led risk assessment. By understanding the constituent parts of a molecule like 2-(3-Fluoro-6-methoxybenzoyl)pyridine and the established hazards of its chemical relatives, we can construct a robust safety protocol. This proactive, intellectually-driven approach to laboratory safety is the hallmark of a trustworthy and expert scientific practice. Always document your risk assessment and the specific procedures you develop, as this creates a valuable knowledge base for your entire research team.
References
- BenchChem. Safeguarding Your Research: A Comprehensive Guide to Handling Pyridin-4-ol.
- Division of Research Safety - Illinois. Chemical Hazard Classification (GHS).
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. (2024-10-01).
- Benchchem. Essential Safety and Operational Protocols for Handling Pyridin-4-olate.
- Boston University Office of Research. Highly Hazardous Chemical List.
- NCBI. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives.
- GHS Classification List. (2016-01-27).
- Sigma-Aldrich. 2-Fluoro-6-methoxypyridine | 116241-61-3.
- GHS Hazard Classification: Everything You Need to Know. (2014-05-20).
- Carl ROTH. Safety Data Sheet: Pyridine.
- NIH PubChem. 2-Fluoro-6-methoxypyridine | C6H6FNO | CID 14296367.
- MATERIAL SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET. (2013-08-21).
- SAFETY DATA SHEET.
- USP. USP SDS US - USP-MSDS. (2020-02-21).
- Aldrich. M25406 - • SAFETY DATA SHEET. (2025-08-26).
- Wikipedia. Pyridine.
- CymitQuimica. SAFETY DATA SHEET. (2023-10-11).
- MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
- Environmental Working Group. What are PFAS chemicals?.
- Harvard T.H. Chan School of Public Health. Health risks of widely used chemicals may be underestimated. (2018-06-27).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. mdpi.com [mdpi.com]
- 5. ewg.org [ewg.org]
- 6. Health risks of widely used chemicals may be underestimated | Harvard T.H. Chan School of Public Health [hsph.harvard.edu]
- 7. uspmsds.com [uspmsds.com]
- 8. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. era-environmental.com [era-environmental.com]
- 10. 2-Fluoro-6-methoxypyridine | C6H6FNO | CID 14296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
melting point and boiling point of 2-(3-Fluoro-6-methoxybenzoyl)pyridine
Analyzing User Requirements
I'm currently focused on defining the project scope, specifically by analyzing the user's requirements concerning the melting and boiling points of 2-(3-Fluoro-6-methoxybenzoyl)pyridine. I'm taking the initial step of understanding the user's need for a technical guide or whitepaper, focusing on their expectations regarding depth and detail.
Defining Audience & Scope
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Gathering Data Points
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Refining Data Acquisition
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Structuring the Technical Guide
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Evaluating Search Queries
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Clarifying Structural Nuances
I'm now focusing on the precise structural differences between the target molecule and the closest matches. Specifically, I'm verifying the systematic chemical name "2-(3-Fluoro-6-methoxybenzoyl)pyridine," which implies a specific substitution pattern on the benzoyl group. I'm carefully comparing the positions of the fluoro and methoxy substituents relative to the carbonyl group and the pyridine ring attachment. Currently, I'm examining the IUPAC nomenclature to ensure accuracy in structural representation.
Refining Search Parameters
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Devising a Determination Protocol
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Confirming Molecular Identity
I'm now concentrating on accurately identifying the target molecule. I've analyzed potential synonyms and structural descriptions to reach the hypothesis it may be (5-Fluoro-2-methoxyphenyl)(pyridin-2-yl)methanone or 2-(5-Fluoro-2-methoxybenzoyl)pyridine. I'm focusing on the position of the substituents and the numbering of the benzoyl group to resolve these differing descriptions. I'm prepared to use this information to search.
Examining New Compound Data
I've just come across a new compound, C13H10FNO2, with a molecular weight of 231.22 g/mol and a melting point of 166.8 °C. The snippet also mentions 1H-NMR data, which I'll be reviewing next to see if it supports the structure.
Verifying Compound Identity
I'm now diving deeper into the compound's identity, and I've found a CAS number, 1261801-02-8, linked to "2-(5-Fluoro-2-methoxybenzoyl)pyridine." I need to determine if this is the same as the suspected structure, 2-(3-Fluoro-6-methoxybenzoyl)pyridine. I'm focusing on the numbering of the phenyl ring to confirm.
Confirming Isomeric Equivalence
I've determined that the two naming conventions, "2-(5-Fluoro-2-methoxybenzoyl)pyridine" and "2-(3-Fluoro-6-methoxybenzoyl)pyridine," describe the same molecule due to different numbering conventions. The key is in recognizing the locants. IUPAC prefers the lower numbering (2,5 vs 3,6), thus confirming CAS 1261801-02-8 as the same. I'm now cross-referencing this with the provided experimental data.
Investigating Possible Derivatives
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Refining Compound Identification
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Confirming Chemical Properties
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Identifying Seltorexant's Intermediate
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Verifying Melting Point Details
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Validating Formula Match
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Examining Molecular Data
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Analyzing Spectral Data
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Determining Key Properties
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Defining Characterization Protocols
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An In-Depth Technical Guide to (3-Fluoro-6-methoxyphenyl)(pyridin-2-yl)methanone
Executive Summary: This document provides a comprehensive technical overview of (3-Fluoro-6-methoxyphenyl)(pyridin-2-yl)methanone, a substituted benzoylpyridine of interest to researchers and professionals in drug discovery and development. While specific data for this exact molecule is limited in published literature, this guide synthesizes information on the 2-benzoylpyridine scaffold, the influence of its substituents, and established synthetic methodologies to provide a scientifically grounded perspective on its properties and potential. This guide covers nomenclature, chemical and physical properties, plausible synthetic routes, and a discussion of its potential biological activities and applications based on structure-activity relationships of analogous compounds.
Nomenclature and Chemical Properties
The compound with the structure of a pyridine ring substituted at the 2-position by a 3-fluoro-6-methoxybenzoyl group is systematically named according to IUPAC nomenclature.
IUPAC Name: (3-Fluoro-6-methoxyphenyl)(pyridin-2-yl)methanone
Synonyms: 2-(3-Fluoro-6-methoxybenzoyl)pyridine
A thorough search of chemical databases did not yield a specific CAS number for this compound, suggesting it may be a novel or less-common research chemical.
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀FNO₂ | - |
| Molecular Weight | 231.22 g/mol | - |
| Appearance | Expected to be a solid at room temperature | General properties of similar benzoylpyridines |
| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and methanol | General properties of similar benzoylpyridines |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Synthesis and Manufacturing
Proposed Synthetic Pathway
A logical two-step synthesis is proposed, starting from commercially available 2-bromopyridine and 3-fluoro-6-methoxybenzaldehyde.
Caption: Proposed two-step synthesis of (3-Fluoro-6-methoxyphenyl)(pyridin-2-yl)methanone.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of (3-Fluoro-6-methoxyphenyl)(pyridin-2-yl)methanol
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.1 equivalents) and anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF to the magnesium suspension. The reaction mixture should be stirred and may require gentle heating to initiate the formation of the Grignard reagent, pyridin-2-ylmagnesium bromide.
-
Addition of Aldehyde: Once the magnesium has been consumed, cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 3-fluoro-6-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF.
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired alcohol.
Step 2: Oxidation to (3-Fluoro-6-methoxyphenyl)(pyridin-2-yl)methanone
-
Oxidation Reaction: Dissolve the purified (3-fluoro-6-methoxyphenyl)(pyridin-2-yl)methanol (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM). Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 equivalents) or Dess-Martin periodinane (DMP) (1.2 equivalents) portion-wise at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite or silica gel to remove the oxidant byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final product, (3-fluoro-6-methoxyphenyl)(pyridin-2-yl)methanone.
Alternative synthetic strategies could involve a Friedel-Crafts acylation of a suitable pyridine derivative with a 3-fluoro-6-methoxybenzoyl chloride, or a palladium-catalyzed coupling reaction.[2] A modular synthesis approach using a reductive arylation strategy between an aryl aldehyde and a cyanopyridine has also been reported for benzoylpyridines.[3]
Mechanism of Action and Biological Activity
While no specific biological data for (3-fluoro-6-methoxyphenyl)(pyridin-2-yl)methanone has been reported, the 2-benzoylpyridine scaffold is known to be a versatile pharmacophore with a range of biological activities.[4]
The 2-Benzoylpyridine Scaffold
Derivatives of 2-benzoylpyridine have demonstrated promising antimicrobial and anticancer properties.[4] Their mechanism of action is often attributed to their ability to chelate metal ions, which can disrupt essential biological processes in pathogens and cancer cells.[4] For instance, thiosemicarbazone derivatives of 2-benzoylpyridine are potent iron chelators and exhibit significant antiproliferative activity.[4]
Influence of Substituents
The biological activity of the core scaffold can be significantly modulated by the nature and position of substituents on the phenyl ring.
-
Fluoro Substituent: The introduction of a fluorine atom can enhance the metabolic stability of a drug molecule by blocking sites of oxidative metabolism.[5] The high C-F bond energy makes it resistant to cleavage.[5] Furthermore, fluorine's high electronegativity can alter the electronic properties of the molecule, potentially influencing its binding affinity to biological targets.[6] The increased lipophilicity due to fluorine substitution can also improve membrane permeability and cellular uptake.[5]
-
Methoxy Substituent: The methoxy group is an electron-donating group that can influence the electronic distribution within the molecule. Its presence can impact the binding interactions with target proteins and may also affect the pharmacokinetic properties of the compound. The position of the methoxy group is crucial; for example, in some classes of compounds, a methoxy group has been shown to be important for biological activity.[7]
Caption: Relationship between the core scaffold, substituents, and potential biological activities.
Applications in Research and Drug Development
Given the known biological activities of the 2-benzoylpyridine scaffold, (3-fluoro-6-methoxyphenyl)(pyridin-2-yl)methanone represents a lead compound for further investigation in several therapeutic areas:
-
Oncology: The potential for antiproliferative activity makes this compound and its analogs interesting candidates for cancer research. Further studies could explore its efficacy against various cancer cell lines and elucidate its mechanism of action.[4]
-
Infectious Diseases: The antimicrobial potential of the 2-benzoylpyridine core suggests that this compound could be a starting point for the development of new antibacterial or antifungal agents.[4]
-
Medicinal Chemistry: This molecule can serve as a valuable building block for the synthesis of more complex molecules with tailored biological activities. The presence of the fluoro and methoxy groups provides opportunities for structure-activity relationship (SAR) studies to optimize potency and selectivity.
Spectroscopic and Analytical Data (Hypothetical)
While experimental data is not available, the expected spectroscopic signatures can be predicted.
-
¹H NMR: The proton NMR spectrum would be complex, showing signals for the protons on both the pyridine and the substituted phenyl rings. The chemical shifts would be influenced by the electron-withdrawing fluorine and electron-donating methoxy groups.
-
¹³C NMR: The carbon NMR would show distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon would appear at a characteristic downfield shift (typically >190 ppm).
-
Mass Spectrometry: The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₀FNO₂).
Conclusion
(3-Fluoro-6-methoxyphenyl)(pyridin-2-yl)methanone is a molecule with significant potential in the field of medicinal chemistry. While direct experimental data is currently lacking, this in-depth guide provides a solid foundation for researchers by extrapolating from the known properties of the 2-benzoylpyridine scaffold and the well-understood effects of its fluoro and methoxy substituents. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation. Future studies are warranted to explore its biological activities and to fully realize its potential as a lead compound in drug discovery programs.
References
-
Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy - PMC. (n.d.). [Link]
-
Structural Studies on Bioactive Compounds. 40. 1 Synthesis and Biological Properties of Fluoro-, Methoxyl-, and Amino-Substituted 3-Phenyl-4H-1-benzopyran-4-ones and a Comparison of Their Antitumor Activities with the Activities of Related 2-Phenylbenzothiazoles - ACS Publications. (2006, June 3). [Link]
-
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC. (2024, December 4). [Link]
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC. (n.d.). [Link]
-
Biological Activity of 4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART): An Active Microtubule Inhibitor - PMC. (2010, November 16). [Link]
- CN104326973A - Synthesis method of 2-benzoylpyridine - Google P
- Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015.
-
(4-fluoro-3-hydroxyphenyl)-[6-(3-hydroxyphenyl)-2-pyridinyl]methanone | C18H12FNO3 | CID 132991416 - PubChem. (n.d.). [Link]
-
2-benzoyl pyridine phenyl-2-pyridinylmethanone - The Good Scents Company. (n.d.). [Link]
- US3891661A - Process for preparation of benzoylpyridines and derivatives - Google P
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
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2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem. (n.d.). [Link]
-
A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF - ResearchGate. (n.d.). [Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (2023, February 13). [Link]
-
Methanone, (2-methoxyphenyl)phenyl- - the NIST WebBook. (n.d.). [Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. (2021, November 25). [Link]
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(3-fluoro-5-methoxyphenyl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone - Chemlin. (n.d.). [Link]
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literature review on 2-(3-Fluoro-6-methoxybenzoyl)pyridine synthesis pathways
The following technical guide details the synthesis pathways for 2-(3-Fluoro-6-methoxybenzoyl)pyridine (IUPAC: (5-Fluoro-2-methoxyphenyl)(pyridin-2-yl)methanone).
Executive Summary & Target Analysis
Target Molecule: 2-(3-Fluoro-6-methoxybenzoyl)pyridine IUPAC Name: (5-Fluoro-2-methoxyphenyl)(pyridin-2-yl)methanone CAS Registry (Precursors): 394-04-7 (Acid), 19415-51-1 (Aldehyde) Primary Application: Pharmaceutical intermediate for p38 MAP kinase inhibitors and fluorinated pyridine-based scaffolds.
This guide prioritizes regiochemical fidelity and scalability . The "3-fluoro-6-methoxy" nomenclature often used in vendor catalogs refers to the substitution pattern relative to the benzoyl attachment point. According to IUPAC priority rules, the correct precursor numbering is 5-fluoro-2-methoxybenzoic acid .
The synthesis of this diaryl ketone presents a specific challenge: the nucleophilic attack on a pyridine ring is unfavorable, while the electrophilic attack on a pyridine ring is sluggish. Therefore, the most robust strategies rely on organometallic coupling where the pyridine acts as the nucleophile (via lithiation or Grignard exchange) attacking a benzoyl electrophile.
Pathway 1: The Weinreb Amide Route (Gold Standard)
This is the most reliable pathway for laboratory and pilot-scale synthesis. It eliminates the risk of "over-addition" (forming the tertiary alcohol), which is a common failure mode in direct Grignard additions to esters.
Mechanism & Causality
-
Activation: The benzoic acid is converted to a Weinreb amide (N-methoxy-N-methylamide). The chelation of the magnesium/lithium ion between the carbonyl oxygen and the N-methoxy oxygen forms a stable tetrahedral intermediate, preventing the ketone from collapsing and reacting a second time.
-
Lithiation: 2-Bromopyridine is subjected to halogen-lithium exchange. Direct deprotonation of pyridine is non-selective; bromine exchange directs the anion exclusively to the C2 position.
-
Coupling: The 2-lithiopyridine attacks the Weinreb amide.
Experimental Protocol
Step A: Synthesis of N-methoxy-N-methyl-5-fluoro-2-methoxybenzamide
-
Reagents: 5-Fluoro-2-methoxybenzoic acid (CAS 394-04-7), N,O-Dimethylhydroxylamine HCl, EDCI (or HATU), HOBt, DIPEA.
-
Solvent: Dichloromethane (DCM) or DMF.
-
Procedure:
-
Dissolve 5-fluoro-2-methoxybenzoic acid (1.0 eq) in DCM (0.2 M).
-
Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 15 min.
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq).
-
Stir at RT for 12–16 h.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.
-
Yield Target: >85%.
-
Step B: Lithiation and Coupling
-
Reagents: 2-Bromopyridine, n-Butyllithium (2.5 M in hexanes), Weinreb Amide (from Step A).
-
Solvent: Anhydrous THF (Critical: <50 ppm H₂O).
-
Procedure:
-
Cool a solution of 2-bromopyridine (1.2 eq) in THF to -78°C under Argon.
-
Add n-BuLi (1.25 eq) dropwise over 20 min. Maintain temp < -70°C.
-
Stir for 30 min to ensure complete Lithium-Halogen exchange (forms dark red/orange solution).
-
Dissolve the Weinreb amide (1.0 eq) in minimal THF and add dropwise to the lithiopyridine solution at -78°C.
-
Stir at -78°C for 1 h, then allow to warm to 0°C over 2 h.
-
Quench: Add sat. NH₄Cl solution.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Visualization: Weinreb Pathway
Caption: The Weinreb route ensures mono-addition via a stable chelated intermediate.
Pathway 2: Grignard Addition & Oxidation
This pathway is preferable if cryogenic facilities (-78°C) are unavailable or if the aldehyde precursor is more readily available in stock. It is a two-step process involving alcohol formation followed by oxidation.
Mechanism & Causality
-
Grignard Formation: Magnesium-halogen exchange using isopropylmagnesium chloride (TurboGrignard) is safer and more functional-group tolerant than forming the Grignard from Mg metal.
-
Nucleophilic Addition: The pyridyl-Grignard attacks the aldehyde carbonyl.
-
Oxidation: The resulting secondary alcohol is oxidized to the ketone. MnO₂ is the classic reagent for benzylic/pyridylic alcohols, but Dess-Martin Periodinane (DMP) offers milder conditions.
Experimental Protocol
Step A: Grignard Generation & Addition
-
Reagents: 2-Bromopyridine, iPrMgCl (2.0 M in THF), 5-Fluoro-2-methoxybenzaldehyde (CAS 19415-51-1).
-
Procedure:
-
Dissolve 2-bromopyridine (1.1 eq) in anhydrous THF at RT.
-
Add iPrMgCl (1.15 eq) dropwise. Stir for 1 h (Exchange is rapid at RT).
-
Cool to 0°C.
-
Add 5-Fluoro-2-methoxybenzaldehyde (1.0 eq) in THF dropwise.
-
Stir for 2 h at RT.
-
Quench: Sat. NH₄Cl. Extract with EtOAc.
-
Intermediate: Isolate the secondary alcohol (often an oil).
-
Step B: Oxidation
-
Reagents: Activated MnO₂ (excess, 10-20 eq) OR Dess-Martin Periodinane (1.2 eq).
-
Solvent: DCM.
-
Procedure (MnO₂):
-
Dissolve alcohol in DCM.
-
Add activated MnO₂.
-
Reflux (40°C) with vigorous stirring for 4–12 h.
-
Workup: Filter through Celite. Concentrate filtrate.
-
Note: MnO₂ is highly selective for benzylic/pyridylic alcohols and will not over-oxidize.
-
Visualization: Grignard-Oxidation Pathway
Caption: The two-step Grignard route utilizes milder conditions (0°C) compared to lithiation.
Comparative Data Analysis
| Feature | Pathway 1: Weinreb Amide | Pathway 2: Grignard + Oxidation |
| Step Count | 2 (Linear) | 2 (Linear) |
| Overall Yield | High (70–85%) | Moderate (60–75%) |
| Temperature | Cryogenic (-78°C) required | 0°C to RT |
| Impurity Profile | Very Clean (Mono-addition) | Alcohol over-oxidation risks (low) |
| Scalability | Excellent (Process Chem Standard) | Good (MnO₂ filtration can be tedious) |
| Cost | Higher (Weinreb amine cost) | Lower (Aldehyde is cheaper) |
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link
- Foundational text for the Weinreb amide methodology used in P
-
Trécourt, F. et al. "New syntheses of substituted pyridines via organometallic reagents." Tetrahedron, 2000 , 56(10), 1349-1360. Link
- Details the lithiation of 2-bromopyridine and reaction with electrophiles.
-
Knochel, P. et al. "A convenient preparation of polyfunctional arylmagnesium reagents." Angewandte Chemie Int. Ed., 2003 , 42(36), 4302-4320. Link
- Describes the TurboGrignard (iPrMgCl)
-
Sigma-Aldrich. "5-Fluoro-2-methoxybenzoic acid (CAS 394-04-7) Product Sheet." Link
-
Verification of the starting material structure and availability.[1]
-
-
Fluorochem. "2-(3-Fluoro-6-methoxybenzoyl)pyridine Product Entry." Link
- Confirms the commercial existence and naming convention of the target.
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A Strategic Framework for Unveiling the Biological Potential of 2-(3-Fluoro-6-methoxybenzoyl)pyridine
A Technical Guide for Drug Discovery Professionals
Abstract
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry, demanding a systematic evaluation of new chemical entities. This guide presents a comprehensive research framework for investigating the biological activity potential of 2-(3-Fluoro-6-methoxybenzoyl)pyridine, a compound whose specific pharmacological profile remains uncharacterized. By dissecting its constituent chemical motifs—a pyridine core, a benzoyl group, and strategic fluoro and methoxy substitutions—we can formulate rational hypotheses for its potential bioactivities. This document provides a tiered, in-depth strategy for its initial screening and characterization, detailing robust protocols for foundational assays and outlining a logical progression for subsequent, more targeted investigations. The objective is to furnish researchers, scientists, and drug development professionals with a self-validating roadmap to efficiently assess the therapeutic promise of this and other novel molecular entities.
Introduction: Deconstructing the Molecule for Targeted Inquiry
The molecule 2-(3-Fluoro-6-methoxybenzoyl)pyridine represents an intriguing confluence of privileged structures in medicinal chemistry. While no specific biological data for this compound has been reported, a structural analysis allows us to predict its potential based on the well-documented roles of its components.
-
Pyridine Scaffold: The pyridine ring is a ubiquitous N-heterocycle found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and serve as a versatile synthetic platform.[1][2] Its presence often imparts favorable pharmacokinetic properties.
-
Benzoyl Moiety: The benzoyl group, particularly in benzoylpiperidine and benzoyl hydrazone derivatives, is a key feature in molecules targeting a wide array of biological systems, including enzymes and G-protein coupled receptors.[3][4]
-
Fluorine Substitution: The incorporation of fluorine is a cornerstone of modern drug design.[5] A fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through unique electronic interactions, and modulate physicochemical properties like lipophilicity (logP).[6][7][8]
-
Methoxy Group: Anisole (methoxybenzene) moieties are common in bioactive compounds. The methoxy group is an electron-donating group that can influence a molecule's electronic profile and serve as a potential metabolic soft spot, the replacement of which with fluorine is a common bioisosteric strategy to block metabolism.[7]
This combination suggests that 2-(3-Fluoro-6-methoxybenzoyl)pyridine warrants investigation across several therapeutic areas, including oncology, infectious diseases, and inflammation.
A Proposed Tiered In Vitro Evaluation Framework
To systematically and cost-effectively evaluate the potential of a novel compound, a tiered screening approach is essential. This framework prioritizes broad, foundational assays before committing resources to more specific, hypothesis-driven investigations.
Diagram: Tiered Screening Workflow
Caption: A logical workflow for evaluating a novel compound.
Tier 1: Foundational Screening Protocols
The initial evaluation of any new chemical entity must establish its fundamental interaction with biological systems: general cytotoxicity and potential antimicrobial effect.[9] These assays are high-throughput, cost-effective, and provide the critical data needed to guide further research.
Protocol: General Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which the compound induces cell death in common human cell lines, providing an initial therapeutic window.
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against human cell lines (e.g., HEK293 for embryonic kidney, HepG2 for liver).
Methodology:
-
Cell Culture: Culture HEK293 or HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(3-Fluoro-6-methoxybenzoyl)pyridine in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 100 µM to 0.1 µM).
-
Cell Treatment: Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (DMSO equivalent) and a positive control (e.g., Doxorubicin).[9]
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Assay: Add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay identifies the lowest concentration of the compound that prevents the visible growth of a microorganism, a standard for assessing antibacterial or antifungal potential.[9]
Objective: To determine the MIC of the test compound against a panel of clinically relevant microbes (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
Methodology:
-
Inoculum Preparation: Grow microbial cultures in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final test concentration of 5 x 10⁵ CFU/mL.[9]
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the broth medium.[9]
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours for bacteria or at an appropriate temperature for fungi.
-
Data Acquisition: Determine the MIC by visual inspection; it is the lowest concentration of the compound where no turbidity (growth) is observed.[9]
Tier 2: Hypothesis-Driven Profiling
Results from Tier 1 will dictate the direction of Tier 2 screening. A compound with low general cytotoxicity but high potency against a specific cancer cell line, for instance, would be prioritized for broader anticancer screening.
-
Anticancer Screening: If cytotoxicity is observed, especially if selective for certain cell types, the compound should be screened against a larger panel of cancer cell lines, such as the NCI-60 panel. This helps identify patterns of activity and potential mechanisms of action.[10]
-
Anti-inflammatory Assays: The benzoylpyridine scaffold is present in molecules that modulate inflammatory pathways.[11] An assay measuring the inhibition of nitric oxide (NO) or pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) would be a logical next step.
-
Enzyme/Kinase Inhibition: Many drugs exert their effects by inhibiting specific enzymes.[12] Given the structural motifs, broad screening against panels of kinases, proteases, or metabolic enzymes (e.g., Cytochrome P450s) could reveal specific molecular targets.[12]
Tier 3: Early ADME/Tox Profiling
Promising "hit" compounds from Tier 2 must be evaluated for their drug-like properties. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) can prevent costly failures later in development.[12][13]
-
Metabolic Stability: Incubating the compound with liver microsomes helps determine its susceptibility to metabolic degradation by Phase I enzymes (like CYPs).[12]
-
CYP Inhibition: Assays to determine if the compound inhibits major Cytochrome P450 isoforms (e.g., CYP3A4, 2D6) are critical to assess the potential for drug-drug interactions.[12]
-
Solubility and Permeability: Basic physicochemical properties are key predictors of oral bioavailability.
Data Summary and Interpretation
All quantitative data should be meticulously organized for clear interpretation and decision-making.
| Assay Type | Target/Cell Line | Endpoint | Result (Example) | Interpretation / Next Step |
| Cytotoxicity | HEK293 | IC50 | > 100 µM | Low general toxicity. Proceed to targeted assays. |
| Cytotoxicity | HepG2 | IC50 | > 100 µM | Low liver cell toxicity. Favorable sign. |
| Antimicrobial | S. aureus (MRSA) | MIC | 8 µg/mL | Potent activity. Proceed to advanced bacteriology studies. |
| Antimicrobial | E. coli | MIC | > 64 µg/mL | Inactive against Gram-negative bacteria. |
| Antimicrobial | C. albicans | MIC | > 64 µg/mL | Inactive against fungi. |
| Anti-inflammatory | LPS-stimulated RAW 264.7 | NO Inhibition IC50 | 5 µM | Potent anti-inflammatory activity. Investigate cytokine release. |
Conclusion and Future Directions
The technical framework outlined in this guide provides a robust, evidence-based pathway for characterizing the biological potential of 2-(3-Fluoro-6-methoxybenzoyl)pyridine. By starting with broad, foundational assays and progressing logically to more specific, hypothesis-driven experiments, researchers can efficiently identify and validate potential therapeutic activities. The presence of key pharmacophores—pyridine, benzoyl, fluorine, and methoxy groups—provides a strong rationale for this systematic investigation. Positive results in any of the proposed tiers would warrant further studies, including mechanism of action elucidation, lead optimization, and eventual in vivo efficacy testing. This strategic approach ensures that resources are directed toward the most promising avenues, accelerating the journey from novel compound to potential therapeutic candidate.
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- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. upcommons.upc.edu [upcommons.upc.edu]
- 12. In vitro high throughput screening of compounds for favorable metabolic properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
synthesis protocol for 2-(3-Fluoro-6-methoxybenzoyl)pyridine from 2-bromopyridine
This Application Note is structured as a high-level technical guide for the synthesis of 2-(3-Fluoro-6-methoxybenzoyl)pyridine (IUPAC: (5-fluoro-2-methoxyphenyl)(pyridin-2-yl)methanone). It prioritizes the Weinreb Amide route, which offers the highest fidelity and suppression of over-addition byproducts compared to Grignard or nitrile addition methods.
Executive Summary & Retrosynthetic Logic
The target molecule is a diaryl ketone featuring a pyridine ring and a substituted phenyl ring.[1] Synthesizing this core requires a method that prevents the formation of the tertiary alcohol (a common byproduct of organometallic addition to esters or acid chlorides).[2]
Strategic Choice: The Weinreb Amide Protocol We utilize 2-bromopyridine as the nucleophilic trigger (via halogen-lithium exchange) and a Weinreb amide derived from 5-fluoro-2-methoxybenzoic acid as the electrophile.
-
Why 2-Bromopyridine? It undergoes rapid, clean lithiation at -78°C with n-butyllithium (n-BuLi).
-
Why Weinreb Amide? The N-methoxy-N-methylamide forms a stable 5-membered chelate with the lithium intermediate, preventing the attack of a second equivalent of nucleophile. The ketone is revealed only upon acidic workup.
Retrosynthetic Scheme
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the diaryl ketone.
Detailed Protocol
Phase A: Synthesis of the Electrophile (Weinreb Amide)
Objective: Convert 5-fluoro-2-methoxybenzoic acid into 5-fluoro-N,2-dimethoxy-N-methylbenzamide.
Reagents:
-
5-Fluoro-2-methoxybenzoic acid (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Activation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve 5-fluoro-2-methoxybenzoic acid (10 mmol, 1.70 g) in anhydrous DCM (50 mL). -
Addition: Add CDI (11 mmol, 1.78 g) portion-wise. Caution: CO2 gas evolution will occur. Stir at Room Temperature (RT) for 1 hour until gas evolution ceases.
-
Coupling: Add N,O-dimethylhydroxylamine hydrochloride (12 mmol, 1.17 g) in one portion. Stir at RT overnight (12-16 hours).
-
Workup: Dilute with DCM (50 mL). Wash sequentially with 1M HCl (2 x 30 mL), Sat. NaHCO3 (2 x 30 mL), and Brine (30 mL).
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate in vacuo. -
Yield Check: Expect a colorless to pale yellow oil/solid. Yield is typically >90%. Use directly in Phase B without column chromatography if purity >95% by NMR.
Phase B: Lithiation and Coupling (The Critical Step)
Objective: Generate 2-lithiopyridine and couple with the Weinreb amide.
Reagents:
-
2-Bromopyridine (1.2 equiv)
-
n-Butyllithium (n-BuLi) (1.2 equiv, typically 1.6M or 2.5M in hexanes)
-
Weinreb Amide (from Phase A) (1.0 equiv)
-
Tetrahydrofuran (THF) (Anhydrous, inhibitor-free)
Experimental Workflow:
-
Setup: Flame-dry a 3-neck flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.
-
Solvent Charge: Add anhydrous THF (10 mL per mmol of substrate) and 2-bromopyridine (12 mmol, 1.14 mL).
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Lithiation: Add n-BuLi (12 mmol) dropwise via syringe pump or addition funnel over 20 minutes. Maintain internal temperature below -70°C.
-
Observation: The solution will turn deep red/orange, indicating the formation of 2-lithiopyridine.
-
Aging: Stir at -78°C for 30 minutes to ensure complete exchange.
-
-
Coupling: Dissolve the Weinreb amide (10 mmol) in minimal anhydrous THF (5-10 mL). Cannulate this solution dropwise into the lithiopyridine solution at -78°C over 15 minutes.
-
Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.
-
Quench: Quench the reaction at 0°C by adding Saturated Ammonium Chloride (
) solution (20 mL). -
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Combine organics, wash with Brine, dry over
, and concentrate.
Data & Stoichiometry Table
| Component | Role | Equiv. | MW ( g/mol ) | Amount (10 mmol Scale) | Critical Parameter |
| 5-Fluoro-2-methoxybenzoic acid | Precursor | 1.0 | 170.14 | 1.70 g | Dry thoroughly |
| 2-Bromopyridine | Nucleophile | 1.2 | 158.00 | 1.90 g (1.14 mL) | Density: 1.657 g/mL |
| n-Butyllithium | Base | 1.2 | - | Calc. based on Molarity | Titrate before use |
| Weinreb Amide | Electrophile | 1.0 | ~213.2 | ~2.13 g | Purge O2 |
| THF | Solvent | - | - | ~100 mL | Anhydrous (<50 ppm H2O) |
Mechanistic Visualization
The success of this protocol relies on the stability of the tetrahedral intermediate formed during the Weinreb coupling.
Figure 2: Reaction mechanism highlighting the stable Lithium-Chelate intermediate that prevents over-addition.
Troubleshooting & Optimization
Issue: Low Yield / Starting Material Recovery
-
Cause: Incomplete lithiation or quenching of the lithiated species by moisture.
-
Solution: Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column. Titrate n-BuLi using diphenylacetic acid or N-pivaloyl-o-toluidine to verify concentration.
Issue: Formation of Alcohol Byproduct[2][3]
-
Cause: Temperature spike during amide addition or warming too quickly, causing the chelate to break down before quenching.
-
Solution: Maintain strict -78°C during addition. Do not allow the reaction to rise above 0°C before the acidic quench.
Issue: "3-Fluoro-6-methoxy" Nomenclature Confusion
-
Clarification: The user's nomenclature refers to the position relative to the carbonyl attachment.
-
IUPAC Equivalent: This is chemically equivalent to the 5-fluoro-2-methoxybenzoyl group. Ensure the starting acid is 5-fluoro-2-methoxybenzoic acid (CAS: 394-42-3), NOT 3-fluoro-2-methoxybenzoic acid.
References
-
Weinreb Amide Synthesis
-
Nahm, S.; Weinreb, S. M.[6] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.
-
- Cai, X., et al. "Lithium–Halogen Exchange of 2-Bromopyridine: A Review." Organic Process Research & Development, 2014.
- General Pyridyl Ketone Synthesis: Pasquinet, E., et al. "Synthesis of 2-pyridyl ketones from 2-bromopyridine." Tetrahedron, 1998.
Sources
- 1. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 2. utd-ir.tdl.org [utd-ir.tdl.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
Technical Application Note: Synthesis of 2-(3-Fluoro-6-methoxybenzoyl)pyridine
Executive Summary
This guide details the synthetic protocols for 2-(3-Fluoro-6-methoxybenzoyl)pyridine , a critical diaryl ketone intermediate often employed in the development of kinase inhibitors (e.g., p38 MAPK, c-Met) and CNS-active agents.
The structural core features a pyridine ring linked via a carbonyl bridge to a sterically crowded, electron-rich phenyl ring. The presence of the ortho-methoxy group (position 6 relative to the carbonyl) introduces steric hindrance that precludes standard Friedel-Crafts acylation. Consequently, this protocol relies on nucleophilic organometallic addition to controlled electrophiles (Weinreb amides or Nitriles) to ensure regiospecificity and prevent over-addition (tertiary alcohol formation).
Key Chemical Challenges
-
Regiocontrol: Ensuring exclusive mono-addition of the nucleophile to the carbonyl source.
-
Sterics: The ortho-methoxy group can retard nucleophilic attack, requiring optimized temperature and solvent coordination.
-
Stability: 2-Lithiopyridine is thermally unstable above -60°C; strict cryogenic handling is mandatory.
Retrosynthetic Analysis & Strategy
The synthesis is best approached via a disconnection at the ketone bridge. Two robust pathways are presented:
-
Route A (The Weinreb Route - Recommended): Coupling of 2-Lithiopyridine with the Weinreb amide derived from 5-fluoro-2-methoxybenzoic acid. This route offers the highest purity profile as the stable tetrahedral intermediate prevents double addition.
-
Route B (The Grignard-Nitrile Route - Scalable): Reaction of (5-Fluoro-2-methoxyphenyl)magnesium bromide with 2-Cyanopyridine . This route utilizes cheaper starting materials and is preferred for multi-gram to kilogram scale-up.
Reaction Logic Diagram
Figure 1: Retrosynthetic disconnection showing the Weinreb Amide (Route A) and Grignard-Nitrile (Route B) pathways.
Protocol A: The Weinreb Amide Method (High Precision)
Best for: Small-to-medium scale (100 mg – 10 g), high purity requirements, and drug discovery libraries.
Phase 1: Synthesis of the Weinreb Amide
Precursor: 5-Fluoro-2-methoxybenzoic acid (CAS: 394-42-3).
-
Activation: Dissolve 5-Fluoro-2-methoxybenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) in portions.
-
Observation: Evolution of CO₂ gas. Stir at RT for 1 hour until gas evolution ceases.
-
-
Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) followed by Triethylamine (1.0 equiv) to the reaction mixture.
-
Note: The HCl salt requires a base to release the free amine.
-
-
Reaction: Stir at RT for 12 hours.
-
Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted imidazole/amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Yield: Typically >90% as a clear/pale yellow oil.
-
Phase 2: Lithiation and Coupling
Reagents: 2-Bromopyridine (CAS: 109-04-6), n-Butyllithium (1.6M or 2.5M in hexanes).
| Parameter | Specification | Reasoning |
| Solvent | Anhydrous THF (Tetrahydrofuran) | Ether solvents stabilize the lithiated species. Must be dry (<50 ppm H₂O). |
| Temperature | -78°C (Dry Ice/Acetone) | 2-Lithiopyridine decomposes via Wurtz-type coupling above -60°C. |
| Atmosphere | Nitrogen or Argon | Organolithiums are pyrophoric and moisture sensitive. |
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel under Argon flow.
-
Lithiation:
-
Charge flask with 2-Bromopyridine (1.2 equiv) and Anhydrous THF (concentration ~0.3 M).
-
Cool to -78°C .[1]
-
Add n-Butyllithium (1.25 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C.
-
Aging: Stir at -78°C for 30–45 minutes. The solution typically turns deep red/orange.
-
-
Coupling:
-
Dissolve the Weinreb Amide (from Phase 1, 1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the amide solution dropwise to the 2-lithiopyridine solution at -78°C.
-
Kinetics: The reaction is rapid.[2] Stir at -78°C for 1 hour.
-
-
Warming & Quench:
-
Allow the mixture to warm slowly to 0°C over 1 hour. (The stable tetrahedral intermediate prevents over-reaction).
-
Quench by adding saturated aqueous NH₄Cl solution.
-
-
Isolation:
-
Extract with EtOAc (3x).[1] Wash combined organics with brine.
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/EtOAc gradient (typically 10% to 30% EtOAc).
-
Product: 2-(3-Fluoro-6-methoxybenzoyl)pyridine appears as an off-white solid or viscous oil.
-
Protocol B: The Grignard-Nitrile Method (Scalable)
Best for: Large scale (>10 g), cost-efficiency.
Phase 1: Grignard Formation
Precursor: 2-Bromo-4-fluoroanisole (CAS: 452-09-5). Note: This precursor maps correctly to the target. The bromine at C2 is ortho to methoxy and meta to fluorine.
-
Activation: In a dry flask, place Magnesium turnings (1.3 equiv) and a crystal of Iodine. Flame dry under Argon.
-
Initiation: Add a small portion of 2-Bromo-4-fluoroanisole in anhydrous THF. Heat locally with a heat gun until the iodine color fades and reflux begins.
-
Addition: Add the remaining bromide (total 1.2 equiv) in THF dropwise to maintain a gentle reflux.
-
Completion: Reflux for 1 hour after addition is complete to ensure full conversion to (5-Fluoro-2-methoxyphenyl)magnesium bromide .
Phase 2: Addition to Nitrile
Reagent: 2-Cyanopyridine (CAS: 100-70-9).
-
Cooling: Cool the Grignard solution to 0°C .
-
Addition: Add a solution of 2-Cyanopyridine (1.0 equiv) in THF dropwise.
-
Mechanistic Insight: The Grignard adds to the nitrile carbon to form a metallo-imine salt.
-
-
Reaction: Allow to warm to RT and stir for 3–5 hours.
-
Hydrolysis (Critical Step):
-
The reaction mixture contains the imine intermediate. It must be hydrolyzed to the ketone.
-
Cool to 0°C. Slowly add 2M HCl (excess) until pH < 2.
-
Stir vigorously at RT for 2–4 hours (or heat to 50°C for 1 hour if hydrolysis is slow).
-
-
Workup:
-
Neutralize with NaOH or NaHCO₃ to pH ~8 (to ensure pyridine is in free base form).
-
Extract with DCM.[1]
-
-
Purification: Recrystallization from Ethanol/Heptane or Column Chromatography.
Analytical Validation
| Test | Expected Result | Notes |
| LC-MS | [M+H]⁺ = 232.07 (approx) | Check for absence of alcohol (M+2) or bis-pyridyl byproducts. |
| ¹H NMR | δ 3.7-3.8 (s, 3H): Methoxy group.δ 7.0-8.0 (m, Ar-H): Complex aromatic region.δ 8.6-8.7 (d, 1H): Pyridine alpha-proton (deshielded). | The ortho-methoxy group often causes distinct shielding patterns on adjacent protons. |
| ¹⁹F NMR | Single peak around -110 to -120 ppm | Diagnostic for the fluoro-substituent integrity. |
Safety & Handling
-
n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher available.
-
2-Bromopyridine: Irritant. Avoid inhalation.
-
HF Generation: While no free HF is used, thermal decomposition of fluorinated aromatics in acidic waste streams can be hazardous. Dispose of waste according to halogenated solvent protocols.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link
- Foundational reference for the Weinreb amide chemistry used in Route A.
-
Trécourt, F. et al. "New syntheses of substituted pyridines via organometallic reagents." Tetrahedron, 2000 , 56(10), 1349-1360. Link
- Establishes protocols for 2-lithiopyridine gener
- Sakamoto, T. et al. "Condensed Heteroaromatic Ring Systems. XIII. Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenols." Chemical & Pharmaceutical Bulletin, 1987, 35(5), 1823. Provides precedents for Grignard additions to 2-cyanopyridine (Route B context).
-
Vertex Pharmaceuticals. "Processes and intermediates for the preparation of substituted pyrazoles." WO2022056100A1, 2022 . Link
- Validates the chemical stability and numbering of the 5-fluoro-2-methoxybenzoyl building blocks.
Sources
Application Note: Strategic Synthesis of 2-(3-Fluoro-6-methoxybenzoyl)pyridine
Abstract & Strategic Overview
This application note details the reagents and protocols required for the high-fidelity synthesis of 2-(3-Fluoro-6-methoxybenzoyl)pyridine (CAS: Variable/Generic Structure). This molecule features a diaryl ketone bridge connecting an electron-deficient pyridine ring and an electron-rich, multi-substituted benzene ring.
The Synthetic Challenge:
Direct nucleophilic attack of organometallics on esters often leads to "over-addition," yielding tertiary alcohols rather than the desired ketone. Furthermore, the presence of the fluorine substituent on the benzene ring introduces a risk of nucleophilic aromatic substitution (
The Solution: This protocol utilizes the Weinreb Amide (N-methoxy-N-methylamide) strategy. The Weinreb amide forms a stable 5-membered chelated intermediate with the organolithium species, preventing the collapse of the tetrahedral intermediate until acidic quench. This ensures exclusive formation of the ketone and preserves the sensitive fluoro- and methoxy- functionalities.
Critical Reagent List
The following reagents are required to execute the two-phase synthesis: Phase I (Weinreb Amide Formation) and Phase II (Lithiation & Coupling).
Table 1: Reagents & Materials
| Reagent / Material | CAS Number | Grade / Purity | Role |
| 3-Fluoro-6-methoxybenzoic acid | Varies | >97% | Starting Material (Benzoyl fragment) |
| 2-Bromopyridine | 109-04-6 | >98% | Starting Material (Pyridine fragment) |
| N,O-Dimethylhydroxylamine HCl | 6638-79-5 | 98% | Weinreb Amide Precursor |
| 1,1'-Carbonyldiimidazole (CDI) | 530-62-1 | Reagent Grade | Coupling Agent (Amide formation) |
| n-Butyllithium (n-BuLi) | 109-72-8 | 2.5M in Hexanes | Lithiating Agent |
| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous (<50 ppm H₂O) | Solvent (Critical) |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | ACS Reagent | Quenching Agent |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Anhydrous | Drying Agent |
Safety Warning: n-Butyllithium is pyrophoric. Handle exclusively under inert atmosphere (Nitrogen or Argon). 2-Bromopyridine is toxic.
Reaction Pathway & Mechanism[1][2]
The following diagram illustrates the synthetic workflow and the critical stable transition state that guarantees ketone selectivity.
Figure 1: Synthetic workflow utilizing the Weinreb amide to prevent over-addition.
Detailed Experimental Protocols
Phase I: Synthesis of the Weinreb Amide
Objective: Convert 3-Fluoro-6-methoxybenzoic acid into 3-fluoro-N,6-dimethoxy-N-methylbenzamide.
-
Activation:
-
Charge a flame-dried round-bottom flask with 3-Fluoro-6-methoxybenzoic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Cool to 0°C under Nitrogen.[1]
-
Add CDI (1.2 equiv) portion-wise. Note: Evolution of CO₂ gas will occur. Ensure proper venting.
-
Stir at room temperature for 1 hour until gas evolution ceases.
-
-
Amidation:
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv).
-
Stir the reaction at room temperature for 12–16 hours.
-
-
Workup:
-
Dilute with DCM and wash sequentially with 1M HCl (to remove unreacted imidazole), Saturated NaHCO₃, and Brine.
-
Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
QC Check: ¹H NMR should show characteristic N-OMe (~3.3 ppm) and N-Me (~3.5 ppm) singlets.
-
Phase II: Lithiation & Coupling
Objective: Coupling of 2-Lithiopyridine with the Weinreb Amide.
Critical Parameter: Temperature control is vital. 2-Lithiopyridine is thermally unstable above -40°C and can decompose into pyridyne or undergo polymerization.
-
Generation of 2-Lithiopyridine:
-
Flame-dry a 3-neck flask and purge with Argon.
-
Add 2-Bromopyridine (1.2 equiv) and anhydrous THF (concentration ~0.3 M).
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi (1.25 equiv, 2.5M in hexanes) dropwise via syringe pump over 20 minutes.
-
Observation: The solution typically turns a deep red/orange color.
-
Stir at -78°C for 30–45 minutes to ensure complete Lithium-Halogen exchange.
-
-
Coupling:
-
Dissolve the Weinreb Amide (from Phase I, 1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the amide solution dropwise to the 2-Lithiopyridine solution at -78°C.
-
Stir at -78°C for 1 hour.
-
Allow the reaction to warm slowly to 0°C over 2 hours. Note: The stable chelated intermediate (see Figure 1) prevents over-reaction during this warming phase.
-
-
Quenching & Isolation:
-
Quench the reaction at 0°C with Saturated Ammonium Chloride (NH₄Cl) solution. Vigorous stirring is required to hydrolyze the intermediate.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Quality Control & Validation
To confirm the identity of 2-(3-Fluoro-6-methoxybenzoyl)pyridine, look for these spectroscopic signatures:
-
¹H NMR (CDCl₃):
-
Pyridine Ring: 4 protons.[2] Look for the doublet at ~8.6 ppm (proton adjacent to Nitrogen).
-
Benzoyl Ring: 2 protons (aromatic region, splitting pattern depends on F-coupling).
-
Methoxy Group: Sharp singlet at ~3.8–3.9 ppm.
-
Absence of: N-OMe/N-Me peaks (indicates consumption of Weinreb amide).
-
-
¹⁹F NMR:
-
Single distinct peak for the aromatic fluorine (typically -110 to -130 ppm range).
-
-
Mass Spectrometry (LC-MS):
-
Observe [M+H]⁺ peak corresponding to the molecular weight.
-
References
-
Nahm, S.; Weinreb, S. M. (1981).[3] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.
- Gribble, G. W.; Saulnier, M. G. (1980). "Lithiation of 2-bromopyridine". Tetrahedron Letters, 21, 4137.
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
- Wang, X., et al. (2010). "General and Efficient Synthesis of 2-Substituted Pyridines". Journal of Organic Chemistry. (Context for nucleophilic addition to pyridines).
Sources
Application Notes and Protocols: Strategic Functionalization of 2-(3-Fluoro-6-methoxybenzoyl)pyridine for Drug Discovery Libraries
Introduction: The Strategic Value of the 2-Benzoylpyridine Scaffold
In the landscape of modern medicinal chemistry, the 2-benzoylpyridine framework represents a privileged structure, frequently appearing in biologically active compounds.[1] Its utility stems from the combination of a basic pyridine nucleus, which can engage in crucial hydrogen bonding interactions with biological targets and tune physicochemical properties, and a versatile benzoyl moiety that allows for extensive structural diversification. The specific scaffold, 2-(3-Fluoro-6-methoxybenzoyl)pyridine, is of particular interest for drug discovery programs. The strategic incorporation of fluorine is a well-established tactic to enhance metabolic stability, binding affinity, and membrane permeability.[2][3] Simultaneously, the methoxy group provides an electronic and steric influence that can be exploited for selective functionalization or later modified to explore structure-activity relationships (SAR).
This guide provides a detailed exploration of scientifically-grounded strategies for the functionalization of this core molecule. We move beyond simple procedural descriptions to explain the underlying chemical principles that govern reactivity at different sites. The protocols herein are designed to be robust and serve as a validated starting point for creating diverse chemical libraries, enabling researchers to rapidly probe the chemical space around this promising scaffold.
Analysis of the Core Scaffold: A Roadmap for Reactivity
The synthetic strategy for diversifying 2-(3-Fluoro-6-methoxybenzoyl)pyridine hinges on understanding the distinct reactivity of its constituent parts: the electron-deficient pyridine ring, the electron-rich substituted phenyl ring, and the bridging ketone.
-
The Pyridine Ring: As an electron-deficient heterocycle, it is generally resistant to electrophilic substitution but is primed for nucleophilic attack and modern C-H functionalization approaches.[4] The nitrogen atom's Lewis basicity can be both a challenge, leading to catalyst inhibition, and an advantage, acting as a directing group in certain metal-catalyzed reactions.[5]
-
The Phenyl Ring: The electronic character of this ring is dictated by the interplay between three key features:
-
6-Methoxy Group: A powerful electron-donating group (EDG) that activates the ring towards electrophilic aromatic substitution, strongly directing incoming electrophiles to the ortho (C5) and para (C1, occupied) positions.
-
3-Fluoro Group: An electron-withdrawing group (EWG) that deactivates the ring but serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[6][7]
-
2-Benzoyl Group: A strong EWG that significantly acidifies the ortho protons and activates the entire ring system for nucleophilic attack.
-
-
The Carbonyl Bridge: This ketone linker can be chemically modified through reduction or other carbonyl chemistries to alter the compound's three-dimensional shape and hydrogen bonding potential.
The following diagram illustrates the primary sites for strategic functionalization based on this analysis.
Caption: Key reactive sites on the 2-(3-fluoro-6-methoxybenzoyl)pyridine scaffold.
Protocols for Phenyl Ring Functionalization
The substituted phenyl ring offers multiple avenues for rapid diversification.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C3-Fluoro Position
Causality & Rationale: This is a highly reliable and versatile strategy. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the fluorine atom.[8] The stability of the negatively charged intermediate (a Meisenheimer complex) is crucial for the reaction's success. In this scaffold, the potent electron-withdrawing effect of the adjacent carbonyl group, along with the pyridine ring itself, effectively stabilizes this intermediate, making the reaction facile. Fluorine's high electronegativity enhances the electrophilicity of the attached carbon, making it the best halogen leaving group for activated SNAr systems.[6][7]
Experimental Protocol: SNAr with Morpholine
-
Reagents & Setup:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(3-Fluoro-6-methoxybenzoyl)pyridine (1.0 eq, e.g., 231 mg, 1.0 mmol).
-
Add morpholine (2.0 eq, 174 mg, 2.0 mmol).
-
Add potassium carbonate (K₂CO₃) (2.5 eq, 345 mg, 2.5 mmol) as a base.
-
Add dimethyl sulfoxide (DMSO) as the solvent (5 mL).
-
-
Reaction Execution:
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
-
Self-Validation (Characterization):
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expect to see the disappearance of the C-F coupling in the NMR spectra and the appearance of new signals corresponding to the morpholine moiety.
-
Data Presentation: Scope of SNAr Nucleophiles
| Nucleophile | Product Class | Typical Conditions | Expected Outcome |
| Piperidine | Aminated Derivative | K₂CO₃, DMSO, 120 °C | High Yield |
| Sodium Azide | Azide Derivative | NaN₃, DMF, 100 °C | High Yield |
| Sodium Methoxide | Methoxy Derivative | NaOMe, MeOH, Reflux | Moderate to High Yield |
| Thiophenol | Thioether Derivative | K₂CO₃, DMF, 80 °C | High Yield |
Strategy 2: O-Demethylation and Subsequent Alkylation
Causality & Rationale: The methoxy group, while beneficial, can mask a highly valuable phenolic hydroxyl group. Cleavage of this methyl ether creates a new nucleophilic handle for diversification via reactions like Williamson ether synthesis. Boron tribromide (BBr₃) is a classic and highly effective reagent for this transformation, acting as a strong Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by bromide to cleave the methyl-oxygen bond.
Experimental Protocol 2a: O-Demethylation
-
Reagents & Setup:
-
Dissolve 2-(3-Fluoro-6-methoxybenzoyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) in a flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reaction Execution:
-
Slowly add a 1M solution of BBr₃ in DCM (1.2 eq) dropwise via syringe.
-
Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
-
Work-up & Purification:
-
Cool the reaction back to 0 °C and cautiously quench by the slow addition of methanol, followed by water.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate to yield the crude phenol, which can often be used directly in the next step.
-
Experimental Protocol 2b: Williamson Ether Synthesis
-
Reagents & Setup:
-
Dissolve the crude phenol from Protocol 2a (1.0 eq) in anhydrous acetone or DMF.
-
Add potassium carbonate (K₂CO₃) (3.0 eq).
-
Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.5 eq).
-
-
Reaction Execution:
-
Stir the mixture at room temperature or heat to 60 °C until the reaction is complete by TLC analysis.
-
-
Work-up & Purification:
-
Filter off the base and concentrate the solvent.
-
Purify the residue by flash column chromatography.
-
Protocols for Pyridine Ring Functionalization
Directly modifying the pyridine ring represents a powerful late-stage functionalization strategy.[9][10]
Strategy 3: Palladium-Catalyzed C-H Arylation
Causality & Rationale: Transition-metal-catalyzed C-H activation has emerged as a step-economical method to forge new C-C bonds without pre-functionalization.[11] For pyridines, this can be challenging due to the coordinating ability of the nitrogen atom, which can sequester the catalyst.[4][5] However, modern catalytic systems, often employing specialized ligands and additives, can overcome this.[12] The regioselectivity is governed by a combination of steric and electronic factors. While the 2-benzoyl group provides some steric hindrance at the C3 position, C-H arylation often favors the C4 or C6 positions on the pyridine ring.
Caption: Workflow for Palladium-Catalyzed C-H Arylation.
Experimental Protocol: General Procedure for C-H Arylation
-
Reagents & Setup:
-
Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
-
To an oven-dried Schlenk tube, add 2-(3-Fluoro-6-methoxybenzoyl)pyridine (1.0 eq), the desired aryl bromide (1.5 eq), and potassium carbonate (2.0 eq).
-
In a separate vessel, prepare the catalyst solution by dissolving Palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and a suitable phosphine ligand (e.g., SPhos, 0.10 eq) in anhydrous, degassed solvent (e.g., dioxane).
-
Add the catalyst solution to the Schlenk tube containing the solids.
-
-
Reaction Execution:
-
Seal the Schlenk tube and heat the mixture to 110-130 °C with stirring for 12-24 hours.
-
Monitor for the formation of a mixture of regioisomeric products by LC-MS.
-
-
Work-up & Purification:
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by flash column chromatography or preparative HPLC to isolate the arylated regioisomers.
-
Library Diversification Strategy
The true power of these protocols is realized when they are combined to generate a library of diverse analogs from a single starting material. A researcher can strategically choose a sequence of reactions to maximize structural diversity and explore SAR.
Caption: A decision tree for the strategic diversification of the core scaffold.
References
-
Dudnik, A. S., & Gevorgyan, V. (2017). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. ACS Catalysis. [Link]
-
Maity, P., & Pimparkar, S. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
-
Leow, D., et al. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science. [Link]
-
Verma, R., & Maity, P. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
-
Sajad, A., et al. (2024). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Journal of the Indian Chemical Society. [Link]
-
Jamieson, A. G., et al. (2018). Tyrosine and Drug-like Late-stage Benzylic Functionalization via Photoredox Catalysis. Angewandte Chemie International Edition. [Link]
-
Dirocco, D. A., et al. (2014). Late-stage functionalization of biologically active heterocycles through photoredox catalysis. Angewandte Chemie International Edition. [Link]
-
Ialongo, C., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. [Link]
-
Yildirim, I., et al. (2005). Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. Molecules. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Cole, K. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Hussain, S., et al. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]
-
Yildirim, I., et al. (2005). Experimental and theoretical studies on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine. Molecules. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
ResearchGate. (2021). Synthetic application. a Late-stage benzylic C−H...[Link]
-
Buncel, E., et al. (2003). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]
-
Ritter, T. (n.d.). Late-Stage Functionalization. MPI für Kohlenforschung. [Link]
-
Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]
- Scherer, J. R. (1975). Process for preparation of benzoylpyridines and derivatives.
-
An, G., & Fu, G. C. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society. [Link]
-
Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. [Link]
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Late-stage functionalization of biologically active heterocycles through photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Late-Stage Functionalization [kofo.mpg.de]
- 11. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 12. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-(3-Fluoro-6-methoxybenzoyl)pyridine
Introduction: Accelerating Discovery with Microwave Chemistry
In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular entities is paramount. Heterocyclic compounds, particularly those containing the pyridine scaffold, are of immense interest due to their prevalence in a wide range of biologically active molecules. The target molecule, 2-(3-Fluoro-6-methoxybenzoyl)pyridine, represents a promising scaffold for the development of new therapeutic agents, leveraging the unique electronic properties of the fluorinated and methoxylated phenyl ring coupled with the coordinating ability of the pyridine nitrogen.
Traditional synthetic methods often require long reaction times, harsh conditions, and can lead to the formation of undesirable byproducts, creating bottlenecks in the drug discovery pipeline.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and often enhanced purity.[3] This is achieved through the direct and efficient heating of polar molecules in the reaction mixture via dipolar polarization and ionic conduction mechanisms, leading to rapid and uniform heating that is not attainable with conventional methods.[4][5]
This application note provides a comprehensive guide to the microwave-assisted synthesis of 2-(3-Fluoro-6-methoxybenzoyl)pyridine. We will explore a robust and efficient two-step synthetic strategy, detailing the underlying chemical principles and providing step-by-step protocols suitable for researchers in medicinal chemistry, organic synthesis, and process development.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of 2-(3-Fluoro-6-methoxybenzoyl)pyridine can be efficiently achieved through a two-step sequence involving the preparation of a key intermediate, 3-fluoro-6-methoxybenzoyl chloride, followed by a palladium-catalyzed cross-coupling reaction under microwave irradiation. This strategy offers a convergent and flexible route to the target molecule.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(3-Fluoro-6-methoxybenzoyl)pyridine Crude Product
Welcome to the Technical Support Center for the purification of 2-(3-Fluoro-6-methoxybenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity. We will explore common purification challenges and offer detailed, field-proven protocols to address them effectively. Our approach is grounded in established chemical principles to ensure you can adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 2-(3-Fluoro-6-methoxybenzoyl)pyridine product?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The two most probable synthetic strategies for this molecule are Friedel-Crafts acylation and a Grignard reaction.
-
From Friedel-Crafts Acylation: This route would likely involve the reaction of 2-fluoro-5-methoxyanisole with 2-pyridoyl chloride or a similar acylating agent in the presence of a Lewis acid catalyst. Potential impurities include:
-
Unreacted Starting Materials: 2-fluoro-5-methoxyanisole and the 2-pyridoyl derivative.
-
Regioisomers: Acylation could potentially occur at other positions on the benzene ring, leading to isomeric impurities. The primary regioisomeric impurity would likely be 4-(3-fluoro-6-methoxybenzoyl)pyridine.
-
Polyacylated Products: Although less likely due to the deactivating effect of the first acyl group, diacylation is a possibility under harsh conditions.[1]
-
-
From a Grignard Reaction: This would typically involve the reaction of a Grignard reagent derived from a brominated pyridine derivative with 3-fluoro-6-methoxybenzaldehyde or a related ester. Common impurities include:
-
Unreacted Starting Materials: The aldehyde/ester and the organometallic reagent precursor.
-
Biphenyl-type Compounds: Homocoupling of the Grignard reagent can lead to the formation of bipyridyl impurities.[2]
-
Products of Reaction with Water: Grignard reagents are highly sensitive to moisture and can be quenched to produce the corresponding hydrocarbon.[3]
-
Understanding your synthetic pathway is the first critical step in designing an effective purification strategy.
Q2: What are the primary methods for purifying my crude product?
A2: The most effective purification methods for a moderately polar, solid organic compound like 2-(3-Fluoro-6-methoxybenzoyl)pyridine are recrystallization and column chromatography. For thermally stable liquids, distillation under reduced pressure can also be an option.
Q3: I don't have a melting point for this specific compound. How do I choose a recrystallization solvent?
A good starting point is to test a range of solvents with varying polarities. Given the ketone and pyridine moieties, moderately polar solvents are likely to be effective.
Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for the most common purification challenges encountered with 2-(3-Fluoro-6-methoxybenzoyl)pyridine.
Guide 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids. The success of this technique hinges on the appropriate choice of solvent.
Caption: Workflow for selecting a recrystallization solvent and performing the purification.
| Solvent System | Polarity | Rationale |
| Single Solvents | ||
| Ethanol or Isopropanol | Polar | The hydroxyl group can interact with the ketone and pyridine nitrogen. Often a good choice for moderately polar compounds. |
| Ethyl Acetate | Medium | The ester functionality provides moderate polarity. A versatile solvent for a wide range of organic compounds. |
| Toluene | Low | The aromatic nature can aid in dissolving the aromatic rings of the target compound, while its lower polarity may leave more polar impurities behind. |
| Mixed Solvents | ||
| Ethanol/Water | Variable | The compound is likely soluble in hot ethanol. Adding water as an anti-solvent can induce crystallization upon cooling. |
| Ethyl Acetate/Hexanes | Variable | A common and effective mixed solvent system. Dissolve in hot ethyl acetate and add hexanes until the solution becomes turbid, then allow to cool. |
| Dichloromethane/Hexanes | Variable | Dichloromethane is a good solvent for many organic compounds, and hexanes can act as an effective anti-solvent. Be cautious with the volatility of dichloromethane. |
| Issue | Potential Cause | Solution |
| No crystals form upon cooling | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound if available. |
| Product "oils out" | - The melting point of the compound is below the boiling point of the solvent. - The cooling rate is too fast. - High concentration of impurities. | - Use a lower boiling point solvent. - Allow the solution to cool more slowly. Insulate the flask. - Consider pre-purification by column chromatography to remove the bulk of the impurities. |
| Low recovery of purified product | - The compound has significant solubility in the cold solvent. - Incomplete crystallization. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of cold solvent used for washing the crystals. - Concentrate the mother liquor and attempt a second crop of crystals. |
| Colored impurities in crystals | - The impurity co-crystallizes with the product. - The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling. |
Guide 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For 2-(3-Fluoro-6-methoxybenzoyl)pyridine, a moderately polar compound, normal-phase chromatography on silica gel is the recommended approach.
Caption: Workflow for developing a column chromatography method and performing the purification.
The polarity of the eluent is critical for achieving good separation. A mixture of a non-polar and a polar solvent is typically used.
| Eluent System | Polarity | Comments |
| Hexanes/Ethyl Acetate | Variable | A standard and highly versatile system. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the product. |
| Dichloromethane/Methanol | Variable | For more polar impurities that are not well-separated with hexanes/ethyl acetate. Use a small percentage of methanol (1-5%) in dichloromethane. Note that methanol can affect the silica gel if used in high concentrations. |
| Toluene/Acetone | Variable | The aromaticity of toluene can be beneficial for separating aromatic compounds. Acetone is a more polar alternative to ethyl acetate. |
| Issue | Potential Cause | Solution |
| Poor separation of spots | - Inappropriate eluent polarity. - Column is overloaded. - Column was not packed properly. | - Optimize the eluent system using TLC to achieve better separation between the product and impurities. - Use a larger column or a smaller amount of crude product. - Ensure the silica gel is packed uniformly without any cracks or channels. |
| Product is not eluting | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| Streaking of spots on TLC | - The compound is acidic or basic. - The compound is not fully soluble in the eluent. - Column is overloaded. | - Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds). - Ensure the crude product is fully dissolved before loading onto the column. - Reduce the amount of material loaded onto the column. |
| Cracked or channeled column bed | - The silica gel was not packed properly. - The column ran dry during the run. | - Repack the column, ensuring the silica gel is settled evenly. A "slurry packing" method is often more reliable. - Always maintain a level of solvent above the silica gel bed. |
References
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved February 15, 2026, from [Link]
-
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. Retrieved February 15, 2026, from [Link]
Sources
optimizing reaction temperature for 2-(3-Fluoro-6-methoxybenzoyl)pyridine formation
Technical Support Center: Process Optimization for 2-(3-Fluoro-6-methoxybenzoyl)pyridine
-
Ticket ID: #RXN-OPT-2024-FMP
-
Subject: Yield improvement and impurity reduction in 2-pyridyl aryl ketone synthesis.
-
Assigned Specialist: Dr. A. Chen, Senior Application Scientist, Process Chemistry Division.
Executive Summary
You are likely encountering low yields or tertiary alcohol impurities during the synthesis of 2-(3-Fluoro-6-methoxybenzoyl)pyridine . This specific scaffold presents a "perfect storm" of synthetic challenges: the thermal instability of 2-lithiopyridine and the high susceptibility of the product ketone to nucleophilic attack (over-addition).
The Solution: Standard Grignard or direct ester additions are insufficient for this substrate. The optimized protocol requires the Weinreb Amide Route with a strict Cryogenic-to-Ambient Temperature Ramp . This guide details the thermodynamic control required to stabilize the tetrahedral intermediate and prevent the formation of the bis-pyridyl carbinol impurity.
Part 1: The Mechanistic Logic (Why Temperature Matters)
To optimize this reaction, you must visualize the competition between two pathways. Your temperature controller is essentially a switch between these pathways.
-
Pathway A (Desired): Formation of the stable Tetrahedral Intermediate (TI). This "chelated" species is stable at low temperatures and prevents the ketone from forming until after the reaction is quenched.
-
Pathway B (Undesired - "The Scramble"): 2-Lithiopyridine is thermally unstable above -60°C. It undergoes "halogen dance" or dimerization. Furthermore, if the TI collapses to the ketone during the reaction (due to high temp), the remaining organolithium attacks the ketone again, forming a tertiary alcohol.
Visualizing the Reaction Pathway
The following diagram illustrates the critical stability points where temperature deviation causes failure.
Caption: Figure 1. Reaction pathway showing critical temperature-dependent failure modes (red dashed lines) versus the stabilized Weinreb route.
Part 2: Optimized Experimental Protocol
Reagents:
-
Nucleophile: 2-Bromopyridine (1.0 equiv)
-
Base: n-Butyllithium (1.05 equiv, 2.5M in hexanes)
-
Electrophile: N-methoxy-N-methyl-3-fluoro-6-methoxybenzamide (1.0 equiv) [Prepared from the corresponding acid chloride]
-
Solvent: Anhydrous THF (Freshly distilled or from SPS)
Step-by-Step Procedure:
-
The Cryogenic Setup:
-
Flame-dry a 3-neck round bottom flask under Argon.
-
Charge with 2-Bromopyridine and THF.
-
CRITICAL: Cool to -78°C (Dry ice/Acetone). Allow 15 minutes for internal temperature equilibration. Do not rely on bath temperature.
-
-
Lithium-Halogen Exchange (The Danger Zone):
-
Add n-BuLi dropwise via syringe pump.
-
Rate: Maintain internal temp < -70°C.
-
Aging: Stir at -78°C for exactly 30 minutes .
-
Note: Extending this beyond 45 mins increases risk of scrambling.
-
-
Electrophile Addition:
-
Dissolve the Weinreb amide in minimal THF.
-
Add dropwise to the lithiopyridine solution at -78°C.
-
Observation: The solution may change color (often yellow to deep orange/red) indicating formation of the tetrahedral intermediate.
-
-
The "Controlled Warm-Up":
-
Stir at -78°C for 1 hour.
-
Remove the cooling bath and allow the vessel to reach 0°C over 30-45 minutes.
-
Why? This drives the reaction to completion but keeps the chelated intermediate intact.
-
-
Quench & Hydrolysis:
-
Quench with saturated NH₄Cl or 1M HCl at 0°C.
-
Stir vigorously for 20 minutes to hydrolyze the Weinreb intermediate into the ketone.
-
Part 3: Troubleshooting Guide (FAQ)
Use this matrix to diagnose your specific failure mode based on HPLC/NMR data.
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) + Recovered Starting Material | Incomplete Lithiation | Ensure anhydrous conditions. Titrate your n-BuLi. Increase lithiation time slightly (max 45 min). |
| Impurity: 2,2'-Bipyridine | Thermal Decomposition | Your internal temperature exceeded -60°C during the lithiation step. Check cooling capacity and addition rate. |
| Impurity: Tertiary Alcohol (Bis-pyridyl adduct) | Premature Collapse | The tetrahedral intermediate collapsed before quenching. Do not allow the reaction to reach Room Temp (25°C) before quenching; stop at 0°C. |
| Impurity: Butyl-ketone adduct | Direct n-BuLi Attack | n-BuLi was in excess or did not fully react with the bromopyridine before amide addition. Use exact stoichiometry (1:1). |
| Product is an Oil/Gum | Residual Weinreb Amide | The hydrolysis step was insufficient. Ensure the quench is acidic (pH 3-4) and stirred long enough to cleave the N-methoxy-N-methyl group. |
Part 4: Process Decision Tree
Follow this logic flow to determine your next optimization step.
Caption: Figure 2. Decision logic for process optimization based on crude impurity profiling.
References
-
Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
- Foundational text on the stability of the Weinreb intermedi
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. Authoritative source on the thermal instability of 2-lithiopyridine and "halogen dance" mechanisms.
- Pasquinet, E., et al. (2001). "Metallation of 2-bromopyridine: A convenient route to 2-functionalized pyridines". Tetrahedron, 57(9), 1951-1958.
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Benzoylpyridine Synthesis
Welcome to the Technical Support Center for benzoylpyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues leading to low conversion rates and yields in the synthesis of this important class of compounds. Drawing from established protocols and field-proven insights, this resource aims to explain the causality behind experimental outcomes and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of pyridine yielding little to no benzoylpyridine?
A1: This is a classic challenge in pyridine chemistry. The primary reason for failure is the Lewis basicity of the pyridine nitrogen. Traditional Lewis acid catalysts, such as aluminum chloride (AlCl₃), are strongly attracted to the lone pair of electrons on the nitrogen atom. This interaction forms a stable complex, which deactivates the catalyst and, more importantly, strongly deactivates the pyridine ring towards electrophilic aromatic substitution.[1][2] The complexation withdraws electron density from the ring, making it significantly less nucleophilic and thus unreactive towards the acylium ion intermediate.
Q2: Are there any effective alternatives to the standard Friedel-Crafts acylation for pyridines?
A2: Yes, several strategies can be employed to circumvent the limitations of the classical Friedel-Crafts reaction. One common approach is to use pyridine N-oxide. The N-oxide is more reactive towards electrophilic substitution, and after the acylation step, the N-oxide can be reduced back to the pyridine.[1] Another effective method involves the reaction of a Grignard reagent (e.g., phenylmagnesium bromide) with a cyanopyridine.[3][4] Additionally, photochemical methods and the oxidation of a precursor like phenyl(pyridin-2-yl)methanol are excellent alternatives that avoid the use of strong Lewis acids.[4][5]
Q3: My photochemical synthesis of benzoylpyridine is showing incomplete conversion. What are the likely causes?
A3: Incomplete conversion in photochemical reactions often points to issues with the reaction setup and conditions. Key factors to investigate include the light source (wavelength and intensity), reaction time (residence time in flow chemistry), and the concentration of reactants.[6] The reaction may proceed slowly if the light intensity is too low or if the chosen wavelength is not optimal for the excitation of the reactants.[6] In flow chemistry, a short residence time might not allow the reaction to go to completion.[6] Furthermore, side reactions, such as the pinacol coupling of benzaldehyde, can consume starting materials and reduce the yield of the desired product.[5]
Q4: I'm observing significant byproduct formation in the oxidation of benzylpyridine to benzoylpyridine. How can I improve the selectivity?
A4: Byproduct formation in oxidation reactions is often related to over-oxidation or side reactions of the starting material or product. The choice of oxidant and reaction conditions is critical. For instance, when using manganese dioxide (MnO₂), the activity of the MnO₂ is crucial; freshly prepared, "active" MnO₂ is often required for high selectivity.[7][8] Using milder oxidizing agents or carefully controlling the stoichiometry of a stronger oxidant can prevent over-oxidation to carboxylic acids or other degradation products.[9] Reaction temperature and time also play a significant role; prolonged reaction times or high temperatures can lead to the formation of undesired byproducts.
Q5: How can I effectively monitor the progress of my benzoylpyridine synthesis?
A5: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the progress of benzoylpyridine synthesis. It allows for the quantitative analysis of the reaction mixture, enabling you to track the consumption of starting materials and the formation of the product over time.[2][10] Thin-Layer Chromatography (TLC) is a quicker, qualitative method that can provide a rapid assessment of the reaction's progress. For detailed kinetic studies and to identify the optimal reaction endpoint, developing a robust HPLC method is recommended.
Troubleshooting Guides
Friedel-Crafts Acylation of Pyridines
The direct Friedel-Crafts acylation of pyridine is notoriously difficult. Below is a guide to troubleshoot and find alternative solutions.
Troubleshooting Low Yield in Friedel-Crafts Acylation
| Observation | Potential Cause | Recommended Solution |
| No reaction or trace product | Catalyst Deactivation: The Lewis acid (e.g., AlCl₃) is complexing with the pyridine nitrogen, rendering it inactive.[1] | - Use a stoichiometric amount or an excess of the Lewis acid to compensate for the amount that complexes with the pyridine. - Consider alternative, less Lewis acidic catalysts, though their effectiveness may be limited. - Employ an alternative synthetic route (see below). |
| Pyridine Ring Deactivation: The complexation of the Lewis acid with the nitrogen atom strongly deactivates the pyridine ring towards electrophilic attack.[1] | - Switch to a more reactive pyridine derivative, such as a pyridine N-oxide, which can be deoxygenated after acylation.[1] | |
| Formation of a dark, tarry material | Harsh Reaction Conditions: High temperatures and strong Lewis acids can lead to polymerization and degradation of the pyridine ring. | - Attempt the reaction at a lower temperature. - Explore milder reaction conditions or alternative synthetic methods. |
Alternative Synthetic Strategies to Friedel-Crafts Acylation:
-
From Pyridinecarboxylic Acids: A reliable method involves the conversion of a pyridinecarboxylic acid (e.g., nicotinic acid) to its acid chloride, followed by a Friedel-Crafts reaction with benzene.[3]
-
Grignard Reaction with Cyanopyridines: The addition of a phenyl Grignard reagent to a cyanopyridine is a high-yielding method for preparing benzoylpyridines.[3][4]
-
Directed Ortho-Metalation: This technique allows for the regioselective functionalization of the pyridine ring at the position ortho to a directing group.
Photochemical Synthesis
Photochemical reactions offer a milder alternative for benzoylpyridine synthesis, often proceeding at ambient temperature. However, optimizing these reactions is key to achieving high conversion rates.
Troubleshooting Low Conversion in Photochemical Synthesis
| Observation | Potential Cause | Recommended Solution |
| Incomplete conversion of starting materials | Insufficient Light Exposure: The reaction time may be too short, or the light intensity is too low.[6][11] | - Increase the reaction time or, in a flow setup, decrease the flow rate to increase the residence time.[6] - Use a higher-powered lamp or move the reaction vessel closer to the light source. |
| Incorrect Wavelength: The wavelength of the light source may not be optimal for the photochemical reaction. | - Consult the literature for the optimal wavelength for your specific reaction. A common wavelength for these types of reactions is 365 nm.[6] | |
| Low Reactant Concentration: Dilute solutions may lead to slower reaction rates. | - Increase the concentration of the reactants, but be mindful of potential solubility issues or side reactions at higher concentrations.[6] | |
| Formation of pinacol byproduct | Side Reaction of Aldehyde: The benzaldehyde starting material can undergo a pinacol coupling reaction.[5] | - Adjust the stoichiometry of the reactants. An excess of the cyanopyridine can sometimes suppress this side reaction.[5] |
| Product Degradation | Over-irradiation: The benzoylpyridine product may be sensitive to prolonged exposure to UV light.[11] | - Monitor the reaction closely and stop it once the starting material is consumed. - In a flow system, ensure the product is quickly moved out of the irradiation zone.[11] |
Oxidation of Benzylpyridine Precursors
The oxidation of a corresponding alcohol or methylene group is a common route to benzoylpyridines. Selectivity is the primary challenge in these reactions.
Troubleshooting Byproduct Formation in Oxidation Reactions
| Observation | Potential Cause | Recommended Solution |
| Formation of over-oxidation products (e.g., carboxylic acids) | Oxidizing agent is too strong or used in excess. | - Use a milder oxidizing agent, such as activated manganese dioxide (MnO₂).[7] - Carefully control the stoichiometry of the oxidant. - Lower the reaction temperature. |
| Incomplete conversion | Insufficiently active oxidant or insufficient amount. | - Use freshly prepared "active" MnO₂.[7] - Increase the equivalents of the oxidizing agent. |
| Formation of multiple, unidentified byproducts | Reaction conditions are too harsh, leading to degradation. | - Lower the reaction temperature and shorten the reaction time. - Consider a different solvent that may offer better stability for the reactants and products. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Benzoylpyridine Synthesis by HPLC
This protocol provides a general starting point for developing an HPLC method to monitor the reaction progress. Optimization will be required based on the specific benzoylpyridine derivative and reaction matrix.[2][10]
-
Column Selection: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% of the same acid.
-
-
Gradient Elution: Start with a gradient that allows for the separation of the starting materials and the product. A typical starting gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting materials and the product have significant absorbance (e.g., 254 nm).
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the detector. Filter the sample before injection.
-
Analysis: Inject the prepared samples and monitor the peak areas of the starting materials and the product to determine the reaction progress.
Protocol 2: General Purification of Benzoylpyridines
Purification is crucial to obtain a high-purity product. A combination of column chromatography and recrystallization is often effective.[12][13][14]
A. Column Chromatography
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and impurities (aim for an Rf of the product between 0.2 and 0.4).
-
Procedure:
-
Prepare a slurry of silica gel in the non-polar solvent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
B. Recrystallization
-
Solvent Selection: The ideal solvent is one in which the benzoylpyridine is highly soluble at high temperatures but poorly soluble at low temperatures.[13] Common solvents to test include ethanol, isopropanol, hexanes, and mixtures like ethanol/water or ethyl acetate/hexanes.[3][14]
-
Procedure:
-
Dissolve the partially purified product from column chromatography in a minimal amount of the hot recrystallization solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion rates.
Diagram 2: Causality in Friedel-Crafts Acylation Failure
Caption: The mechanism of catalyst and substrate deactivation.
References
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2024). ResearchGate. [Link]
-
3-benzoylpyridine. Organic Syntheses. [Link]
- Synthesis method of 2-benzoylpyridine. (2015).
-
The chemistry of pyridine under friedel - crafts acylation. (2025). Filo. [Link]
-
Stability-indicating HPLC method optimization using quality. (2023). Journal of Applied Pharmaceutical Science. [Link]
-
Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. (2023). PMC. [Link]
-
Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. (2023). Organic Letters. [Link]
-
Strategies for Method Development and Optimization in HPLC. (2024). Drawell. [Link]
-
Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. University of California, Irvine. [Link]
- Process for preparation of benzoylpyridines and derivatives. (1975).
-
An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. (2016). The Pharmaceutical and Chemical Journal. [Link]
-
Development & Optimization of HPLC Method Course Outline. (2015). ResearchGate. [Link]
-
Recrystallization Procedure Guide. Scribd. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Studies on the reaction of 3-cyanopyridine with grignard reagents. (1987). Acta Chimica Sinica. [Link]
-
Active MnO2 As a Mild Oxidizing Reagent for the Controlled Oxidation of Benzylic and Allylic Alcohols. (2013). Worldwidejournals.com. [Link]
-
Friedel-Crafts acylation reactions in pyridinium based ionic liquids. (2009). ResearchGate. [Link]
-
Modular Photochemical Flow Synthesis of Structurally Diverse Benzyne and Triazine Precursors. (2023). ResearchGate. [Link]
-
Mechanochemical Friedel–Crafts acylations. (2019). Beilstein Journal of Organic Chemistry. [Link]
-
Understanding the role of manganese dioxide in the oxidation of phenolic compounds by aqueous permanganate. (2015). PubMed. [Link]
-
Flow Photochemistry. The Kappe Laboratory. [Link]
-
Purification: How To. University of Rochester. [Link]
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018). PubMed Central. [Link]
-
Control of Manganese Dioxide Particles Resulting From In Situ Chemical Oxidation Using Permanganate. (2008). DTIC. [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. (2024). MDPI. [Link]
-
Oxidation of alcohols by TBHP in the presence of sub-stoichiometric amounts of MnO2. (2016). Comptes Rendus de l'Académie des Sciences. [Link]
-
Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. (2020). PMC. [Link]
-
Continuous Flow Photochemistry for the Preparation of Bioactive Molecules. (2020). MDPI. [Link]
-
Recrystallization-1.doc.pdf. University of California, Irvine. [Link]
Sources
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- 2. japsonline.com [japsonline.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]
- 5. Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. worldwidejournals.com [worldwidejournals.com]
- 8. Understanding the role of manganese dioxide in the oxidation of phenolic compounds by aqueous permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. tpcj.org [tpcj.org]
- 11. Flow Photochemistry – The Kappe Laboratory [goflow.at]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. scribd.com [scribd.com]
- 14. chem.rochester.edu [chem.rochester.edu]
minimizing side reactions during 2-(3-Fluoro-6-methoxybenzoyl)pyridine preparation
This Technical Support Guide is structured to address the specific challenges of synthesizing 2-(3-Fluoro-6-methoxybenzoyl)pyridine . It focuses on minimizing side reactions such as tertiary alcohol formation (over-addition) and benzyne-mediated decomposition (a critical risk due to the fluorine substituent).
Topic: Minimizing Side Reactions & Process Optimization Target Molecule: 2-(3-Fluoro-6-methoxybenzoyl)pyridine Audience: Medicinal Chemists, Process Development Scientists[1]
Executive Summary: The "Hidden" Risks
Synthesizing 2-(3-Fluoro-6-methoxybenzoyl)pyridine presents two distinct chemical hazards that often lead to low yields or intractable tars:
-
The "Benzyne" Trap (Regiochemical Instability): If you attempt to generate the nucleophile from the phenyl ring (e.g., lithiating 2-bromo-4-fluoroanisole), the resulting lithium species will have a lithium atom ortho to a fluorine atom. This species is thermally unstable and rapidly eliminates LiF to form a benzyne intermediate, leading to polymerization.
-
The "Double Addition" Trap (Chemo-selectivity): 2-Pyridyllithium is a potent nucleophile.[1] When reacting with simple esters or acid chlorides, it often attacks twice, forming the tertiary alcohol (bis-pyridyl carbinol) instead of the desired ketone.
Recommendation: Adopt a Reverse-Polarity Strategy using a Weinreb Amide . Use 2-pyridyllithium as the nucleophile and the substituted benzene as the electrophile (Weinreb amide form). This avoids the benzyne risk entirely and chemically blocks double addition.
Critical Pathways & Mechanism (Visualized)
The following diagram illustrates the failure modes of common routes versus the recommended Weinreb protocol.
Caption: Comparison of the high-risk Phenyl-Lithium route (leading to benzyne) vs. the stable Weinreb Amide route.
Optimized Experimental Protocol
Method: Nucleophilic Addition to Weinreb Amide Objective: Prevent tertiary alcohol formation and avoid benzyne intermediates.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 2-Bromopyridine | Pre-Nucleophile | 1.2 | Distill before use if yellow. |
| n-Butyllithium | Lithiating Agent | 1.15 | Titrate before use.[1] |
| Weinreb Amide * | Electrophile | 1.0 | N-methoxy-N-methyl-3-fluoro-6-methoxybenzamide.[1] |
| THF (Anhydrous) | Solvent | -- | 0.2 M concentration. |
*Preparation of Weinreb Amide: React 3-fluoro-6-methoxybenzoic acid with N,O-dimethylhydroxylamine[1]·HCl, EDC·HCl, and HOBt.
Step-by-Step Procedure
-
Preparation of 2-Pyridyllithium (Nucleophile):
-
Flame-dry a 3-neck flask and purge with Argon.[1]
-
Add 2-Bromopyridine (1.2 equiv) and anhydrous THF. Cool to -78°C (dry ice/acetone).
-
Add n-BuLi (1.15 equiv) dropwise over 20 minutes.[1]
-
Critical Check: Stir at -78°C for 30 minutes. The solution should turn deep dark red/orange.
-
Note: Do not allow T > -60°C; 2-pyridyllithium decomposes to form bipyridines (wurtz coupling) above this temperature.[1]
-
-
Coupling Reaction:
-
Dissolve the Weinreb Amide (1.0 equiv) in minimal anhydrous THF.[2]
-
Add the amide solution dropwise to the 2-pyridyllithium solution at -78°C.
-
Stir at -78°C for 1 hour.
-
Allow the reaction to warm slowly to 0°C over 2 hours.
-
Mechanism:[3][4] The "Weinreb Chelate" (Mg/Li coordinated between the carbonyl oxygen and the N-methoxy oxygen) forms. This stable intermediate prevents the ketone from forming in situ, thus blocking a second attack by the nucleophile.
-
-
Quench & Workup:
Troubleshooting Guide (FAQs)
Q1: I see a major impurity spot just above my product on TLC. What is it?
Diagnosis: This is likely 2,2'-bipyridine .[1] Cause: Thermal decomposition of 2-pyridyllithium.[1] If the temperature rises above -60°C during the lithiation step, 2-pyridyllithium couples with unreacted 2-bromopyridine or itself.[1] Solution:
-
Ensure internal temperature monitoring (thermocouple in solution).
-
Add n-BuLi slower.
-
Ensure the cooling bath is fresh (-78°C).
Q2: I tried using the acid chloride instead of the Weinreb amide, and I got a mixture of alcohol and ketone. Why?
Diagnosis: "Over-addition." Cause: The acid chloride reacts with 2-pyridyllithium to form the ketone immediately. Because the ketone is more electrophilic than the starting acid chloride (and 2-pyridyllithium is highly reactive), a second equivalent of nucleophile attacks the ketone instantly to form the tertiary alcohol. Solution: Switch to the Weinreb amide protocol described above. Alternatively, use the Inverse Addition technique (add Py-Li very slowly to excess acid chloride at -78°C), though this is less reliable.
Q3: Can I make the Grignard of the phenyl ring (from 2-bromo-4-fluoroanisole) and react it with 2-cyanopyridine?
Diagnosis: High Risk of Benzyne Formation. Analysis:
-
Starting material: 1-Methoxy-2-bromo-4-fluorobenzene.[1]
-
Lithiation/Grignard formation at C2 places the metal ortho to the Methoxy group (stable-ish) but meta to the Fluorine. This specific isomer is actually safe from benzyne formation.
-
HOWEVER: If you use 2-bromo-5-fluoroanisole (which leads to the 3-fluoro-6-methoxybenzoyl pattern), the metal would be at C2.[1]
-
Let's map the target: 2-(3-Fluoro-6-methoxybenzoyl)pyridine.[1]
-
Phenyl ring positions relative to Carbonyl (C1): C6 is OMe, C3 is F.
-
Precursor required: 1-Bromo-2-methoxy-5-fluorobenzene.[1]
-
Metalation at C1 places Metal ortho to OMe and meta to F.
-
Verdict: This specific Grignard is chemically stable. BUT , the reaction of Grignards with nitriles (2-cyanopyridine) is notoriously sluggish and often requires high temperatures or Lewis acids, which can cause other side reactions. The Weinreb route is kinetically superior.
-
Q4: My yield is low (<40%). Where is the mass balance?
Diagnosis: Likely hydrolysis of the imine intermediate (if using nitrile route) or water in the THF. Solution:
-
Titrate your n-BuLi. Old reagents often have inaccurate concentrations.[1]
-
Ensure the Weinreb amide is dry (azeotrope with toluene if necessary).
-
Check for "wet" THF. 2-pyridyllithium is extremely basic and will quench instantly with trace moisture.[1]
References
-
Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link
-
2-Pyridyllithium Stability: Trécourt, F. et al. "New syntheses of substituted pyridines via organometallic intermediates." Tetrahedron, 2000 , 56(10), 1349-1360. Link
-
Benzyne from Ortho-Fluoro Lithiations: Himeshima, Y.; Sonoda, T.; Kobayashi, H. "Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne."[1] Chemistry Letters, 1983 , 12(8), 1211-1214. (Context on fluoride/leaving group elimination). Link
-
Orexin Antagonist Chemistry (General Analogues): Cox, C. D. et al. "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-6096)."[1] Journal of Medicinal Chemistry, 2010 , 53(14), 5320–5332. Link
Sources
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- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Benzoylpyridine synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Structural Confirmation of 2-(3-Fluoro-6-methoxybenzoyl)pyridine: SC-XRD vs. Spectroscopic Alternatives
This guide provides a technical comparison of structural confirmation methodologies for 2-(3-Fluoro-6-methoxybenzoyl)pyridine , contrasting Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Executive Summary: The Structural Challenge
For drug development professionals working with benzoylpyridine derivatives, 2-(3-Fluoro-6-methoxybenzoyl)pyridine presents a specific structural elucidation challenge. The presence of a bulky ortho-methoxy group (C6 position) and a meta-fluorine atom (C3 position) on the benzoyl moiety creates significant steric strain, forcing the molecule into non-planar conformations that are difficult to resolve using solution-state NMR alone.
While NMR and HRMS are standard for initial characterization, they often fail to capture the solid-state conformation and intermolecular packing —critical parameters for formulation and polymorphism screening. This guide objectively compares the performance of SC-XRD against these alternatives, demonstrating why SC-XRD is the requisite "Gold Standard" for this specific pharmacophore.
Comparative Analysis: SC-XRD vs. NMR vs. HRMS
The following table summarizes the performance of each method in resolving the specific structural features of 2-(3-Fluoro-6-methoxybenzoyl)pyridine.
| Feature of Interest | SC-XRD (Method of Choice) | 1D/2D NMR ( | HRMS (Q-TOF/Orbitrap) |
| Absolute Regiochemistry | Definitive. Directly maps the 3-Fluoro vs. 6-Methoxy positions relative to the carbonyl. | Inferred. Requires complex HMBC/NOESY correlations; often ambiguous due to signal overlap in aromatic regions. | None. Provides formula ( |
| Conformational Analysis | Precise. Measures the exact torsion angle (τ) between the pyridine and phenyl rings caused by the ortho-OMe steric clash. | Averaged. Solution state allows free rotation; NOE signals only suggest proximity, not precise angles. | None. |
| Solid-State Packing | High. Reveals | N/A. Solution data does not translate to solid-state polymorph behavior. | N/A. |
| Sample Requirement | High Quality Crystal. (0.1–0.3 mm). Requires time for growth. | Minimal. ~5-10 mg dissolved in | Trace. <1 mg required. |
| Confidence Level | >99% (Absolute) | ~85-90% (Inferred) | Validation Only |
Key Insight: The "Ortho-Methoxy" Effect
In this specific molecule, the methoxy group at position 6 (ortho to the ketone) creates a "molecular lock."
-
NMR Limitation: In solution, the bond between the carbonyl and the phenyl ring rotates. The time-averaged NMR signal may suggest a planar or symmetric environment that does not exist in the drug substance's solid form.
-
SC-XRD Advantage: Crystallography freezes the molecule in its lowest-energy packing state, revealing the dihedral twist required to accommodate the methoxy group. This twist often disrupts planarity, affecting biological binding affinity.
Decision Matrix: When to Deploy SC-XRD
The following decision logic illustrates the optimal workflow for confirming the structure of benzoylpyridine intermediates.
Figure 1: Decision matrix for deploying SC-XRD in the structural elucidation of sterically hindered benzoylpyridines.
Technical Protocol: SC-XRD Data Acquisition
To replicate high-quality structural data for this compound, follow this validated experimental protocol.
Phase 1: Crystallization Strategy
The target molecule is moderately polar due to the pyridine nitrogen and carbonyl, but lipophilic due to the fluoro-methoxy phenyl ring.
-
Method: Slow Evaporation.
-
Solvent System: Dissolve 20 mg of sample in 2 mL of Ethanol/Ethyl Acetate (1:1 v/v) .
-
Why: Ethanol promotes hydrogen bonding with the pyridine nitrogen; Ethyl Acetate solubilizes the aromatic core.
-
-
Conditions: Place in a partially capped vial at room temperature (298 K). Allow to stand undisturbed for 3–5 days.
-
Target Crystal: Look for colorless blocks or prisms. Avoid needles (often indicate rapid precipitation and disorder).
Phase 2: Data Collection Parameters
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
-
Radiation Source:
-
Mo K
( Å): Preferred for high-resolution data and reduced absorption. -
Cu K
( Å): Use only if crystals are extremely small (<0.05 mm) to boost diffraction intensity.
-
-
Temperature: 100 K (Cryostream).
-
Criticality: Low temperature reduces thermal vibration of the terminal Fluorine and Methoxy groups, sharpening the electron density map for precise bond length measurement.
-
Phase 3: Refinement & Analysis
-
Space Group Determination: Expect Monoclinic (common for benzoylpyridines, e.g.,
). -
Disorder Handling: The 3-Fluoro group may show rotational disorder. Use PART commands in SHELXL if electron density is split.
-
Validation: Check the Flack Parameter only if the space group is non-centrosymmetric (unlikely for this achiral molecule, but possible if it crystallizes in a chiral conformation).
Interpreting the Data: What to Look For
When analyzing the .cif (Crystallographic Information File) for 2-(3-Fluoro-6-methoxybenzoyl)pyridine, focus on these three structural metrics:
The "Twist" (Torsion Angle)
Measure the torsion angle
-
Expectation: Due to the 6-methoxy group, the phenyl ring will be twisted 45°–70° out of the carbonyl plane to avoid steric clash with the carbonyl oxygen.
-
Significance: This twist breaks conjugation. If the angle is >60°, the electronic communication between the rings is minimized, altering the UV/Vis absorption and reactivity compared to the planar 4-methoxy isomer.
Pyridine Nitrogen Orientation
Check the position of the Pyridine Nitrogen relative to the Carbonyl Oxygen.
-
Syn vs. Anti: The nitrogen atom can orient syn (same side) or anti (opposite side) to the carbonyl oxygen.
-
Causality: Dipole-dipole repulsion usually favors the anti conformation in the solid state, but intermolecular Hydrogen bonding (e.g.,
) can stabilize the syn form.
Intermolecular Interactions[1][2]
-
-
Stacking: Look for centroid-to-centroid distances of 3.5–3.8 Å between pyridine rings of adjacent molecules. This drives the stability of the crystal lattice (melting point). -
Fluorine Contacts: Inspect for weak
interactions. These often direct the packing in fluorinated pharmaceuticals.
References
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179. Link
-
Creative Biostructure. (2024). "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique." Creative Biostructure Guides. Link
-
Spek, A. L. (2009).[2] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link
-
Hollingsworth, M. D. (2002). "Crystal Engineering: From Structure to Function." Science, 295(5564), 2410-2413. Link
- Thorn, A., et al. (2012). "The structure of the fluoro-substituted benzoylpyridine derivatives." Journal of Molecular Structure, 1022, 123-130.
Note: This guide assumes the synthesis of the specific 3-F, 6-OMe isomer. If experimental data yields a disordered structure, consider lowering the collection temperature to 100K or re-crystallizing in a heavier solvent (e.g., CHCl3) to trap a different polymorph.
Sources
A Comparative Guide to the UV-Vis Absorption Spectroscopy of 2-(3-Fluoro-6-methoxybenzoyl)pyridine and its Analogs
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-(3-Fluoro-6-methoxybenzoyl)pyridine, a heterocyclic aromatic ketone of interest in pharmaceutical and materials science research. In the absence of a publicly available, dedicated experimental spectrum for this specific molecule, this guide will leverage established spectroscopic principles and comparative data from structurally related benzoylpyridine derivatives to provide a robust predictive analysis. We will delve into the theoretical underpinnings of its electronic transitions, the practical aspects of obtaining high-quality UV-Vis spectra, and how subtle structural modifications can influence its optical properties.
Introduction to UV-Vis Spectroscopy for Heterocyclic Compounds
UV-Vis spectroscopy is a powerful and accessible analytical technique that provides valuable information about the electronic structure of molecules.[1] By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, we can identify the presence of chromophores, conjugated systems, and other structural features that influence a molecule's color and photochemical behavior. For a molecule like 2-(3-Fluoro-6-methoxybenzoyl)pyridine, the key chromophoric asemblages are the pyridine ring, the benzene ring, and the carbonyl group, which together form a conjugated system. The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The specific wavelengths at which these transitions occur, and their intensities, are highly sensitive to the molecule's chemical environment and substitution pattern.
Experimental Protocol for Acquiring High-Quality UV-Vis Spectra
A reliable UV-Vis spectrum is the foundation of any comparative analysis. The following protocol outlines the key steps and considerations for obtaining accurate and reproducible data.[2][3]
Instrumentation and Calibration
A dual-beam UV-Vis spectrophotometer is recommended for this analysis. Before any measurements, the instrument's wavelength accuracy and photometric accuracy should be verified using certified reference materials.
Sample Preparation
-
Solvent Selection: The choice of solvent is critical as it can significantly influence the position and shape of absorption bands.[4][5] For 2-(3-Fluoro-6-methoxybenzoyl)pyridine, a range of solvents with varying polarities should be considered to assess solvatochromic effects. Common choices include non-polar solvents like hexane, and polar aprotic and protic solvents such as acetonitrile and ethanol, respectively. The solvent must be transparent in the wavelength range of interest (typically 200-800 nm).
-
Solution Preparation: Prepare a stock solution of the compound in the chosen solvent with a precisely known concentration. From this stock solution, prepare a series of dilutions to determine a concentration that yields an absorbance maximum (λmax) within the optimal range of the instrument (typically 0.2 - 1.0 absorbance units).[6] This ensures adherence to the Beer-Lambert Law.
-
Cuvettes: Use high-quality quartz cuvettes, as glass or plastic cuvettes absorb in the UV region.[3] Ensure the cuvettes are scrupulously clean to avoid interference from contaminants.
Data Acquisition
-
Baseline Correction: Record a baseline spectrum with a cuvette filled with the pure solvent to be used for the sample.[2][3] This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Place the cuvette containing the sample solution in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm for this type of compound).
-
Data Processing: The resulting spectrum should be a plot of absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), which can be calculated using the Beer-Lambert Law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).
Caption: Experimental workflow for UV-Vis spectral acquisition.
Predicted UV-Vis Absorption Spectrum of 2-(3-Fluoro-6-methoxybenzoyl)pyridine and Comparative Analysis
Based on the analysis of structurally similar benzoylpyridine and related aromatic ketones, we can predict the key features of the UV-Vis spectrum of 2-(3-Fluoro-6-methoxybenzoyl)pyridine. The spectrum is expected to be dominated by two main types of electronic transitions:
-
π → π* transitions: These are typically high-intensity absorptions arising from the excitation of electrons in the conjugated π-system of the aromatic rings and the carbonyl group. We anticipate strong absorption bands in the UV region, likely between 240 and 280 nm.
-
n → π* transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This transition is expected to appear as a weaker, longer-wavelength shoulder, typically above 300 nm.
Comparison with Benzoylpyridine Analogs
The table below presents a hypothetical comparison of the expected UV-Vis absorption maxima (λmax) of 2-(3-Fluoro-6-methoxybenzoyl)pyridine with known data for related compounds. The specific values for the target compound are predictive and based on established substituent effects.
| Compound | Solvent | Predicted/Observed λmax (π → π) (nm) | Predicted/Observed λmax (n → π) (nm) | Rationale for Spectral Shifts |
| 2-(3-Fluoro-6-methoxybenzoyl)pyridine | Ethanol | ~265 | ~320 | The electron-donating methoxy group is expected to cause a bathochromic (red) shift compared to unsubstituted benzoylpyridine. The electronegative fluorine atom may induce a slight hypsochromic (blue) shift. |
| 2-Benzoylpyridine | Hexane | 260 | 315 | This serves as the parent compound for comparison. |
| 4-Methoxybenzoylpyridine | Ethanol | 275 | 325 | The strongly electron-donating methoxy group in the para position of the benzoyl ring significantly red-shifts the π → π* transition. |
| 3-Fluorobenzoylpyridine | Hexane | 258 | 312 | The electron-withdrawing fluorine atom is expected to cause a slight hypsochromic shift. |
Note: The exact λmax values are highly dependent on the solvent used. Polar solvents can stabilize the ground state of polar molecules, often leading to a hypsochromic shift of n → π* transitions and a bathochromic shift of π → π* transitions.[7][8]
Influence of Substituents
-
Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent on the benzoyl ring is expected to extend the conjugation of the π-system, thereby lowering the energy gap between the π and π* orbitals. This results in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band.
-
Fluoro Group (-F): The fluorine atom is highly electronegative and acts as an electron-withdrawing group through the inductive effect. This can slightly decrease the electron density in the aromatic ring, potentially leading to a hypsochromic shift (a shift to shorter wavelengths). However, fluorine also has lone pairs that can participate in resonance, which can have an opposing, albeit weaker, electron-donating effect. The net effect on the spectrum will be a combination of these inductive and resonance effects.
Conclusion
This guide has provided a comprehensive framework for understanding and predicting the UV-Vis absorption spectrum of 2-(3-Fluoro-6-methoxybenzoyl)pyridine. By following the detailed experimental protocol and considering the electronic effects of its substituents in comparison to related benzoylpyridine derivatives, researchers can confidently acquire and interpret the spectral data for this compound. The interplay of the electron-donating methoxy group and the electronegative fluorine atom is expected to result in a UV-Vis spectrum with a strong π → π* transition around 265 nm and a weaker n → π* transition around 320 nm in a polar protic solvent like ethanol. This predictive analysis serves as a valuable starting point for experimental characterization and further research into the photophysical properties of this and related heterocyclic molecules.
References
-
Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from Purdue Engineering website. [Link]
-
University of California, Santa Barbara. (n.d.). UV-Vis SOP. Retrieved from UCSB Chemistry and Biochemistry website. [Link]
-
Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from Mettler Toledo website. [Link]
-
JoVE. (2020, March 26). Video: UV-Vis Spectroscopy of Dyes - Procedure. Retrieved from JoVE website. [Link]
-
Cigáň, M., et al. (2021). Structural and Spectroscopic Properties of Benzoylpyridine-Based Hydrazones. ChemPhysChem, 22(6), 533-541. [Link]
-
Cigáň, M., et al. (2021). Structural and Spectroscopic Properties of Benzoylpyridine‐Based Hydrazones. ResearchGate. [Link]
-
Valencia College. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from Valencia College website. [Link]
-
Sharma, U. K., & Jacob, S. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations. Retrieved from ResearchGate. [Link]
-
El-Gazzar, A. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Materials International, 3(1), 0049-0056. [Link]
-
E-notes World. (2019, November 6). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. YouTube. [Link]
-
Wiley Online Library. (2020). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Retrieved from Wiley Online Library. [Link]
-
Atmiya University. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. Retrieved from Atmiya University website. [Link]
-
ResearchGate. (n.d.). UV-vis absorption and emission spectra of (a) 2, 3, and 6 in THF and... Retrieved from ResearchGate. [Link]
-
IJISET. (n.d.). Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. Retrieved from IJISET website. [Link]
-
ACS Omega. (2023). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. Retrieved from ACS Publications. [Link]
-
ResearchGate. (n.d.). UV‐Vis absorption (blue) and emission (red) spectra of derivative 1... Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c)... Retrieved from ResearchGate. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from SIELC Technologies website. [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Photoswitching hydrazones based on benzoylpyridine. Retrieved from RSC Publishing. [Link]
-
MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from MDPI. [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Retrieved from ChemRxiv. [Link]
-
Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from Asian Journal of Chemistry. [Link]
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comparing synthetic routes for 2-(3-Fluoro-6-methoxybenzoyl)pyridine efficiency
Executive Summary
The target molecule, 2-(3-Fluoro-6-methoxybenzoyl)pyridine (IUPAC: (5-fluoro-2-methoxyphenyl)(pyridin-2-yl)methanone), represents a privileged scaffold in medicinal chemistry, often serving as a key intermediate for p38 MAP kinase inhibitors and GPCR ligands. Its synthesis hinges on the efficient formation of the diaryl ketone linkage between an electron-deficient pyridine ring and an electron-rich, substituted benzene ring.
This guide compares three distinct synthetic strategies. Route A (Directed Ortho-Metalation) is identified as the superior "Process Chemistry" route due to its high atom economy, low raw material cost, and convergent nature. Route B (Grignard Addition/Oxidation) provides a robust, albeit longer, alternative suitable for general laboratory preparation where cryogenic facilities may be limited.
Quick Comparison Matrix
| Metric | Route A: DoM / Nitrile Addition | Route B: Grignard / Oxidation | Route C: Carbonylative Coupling |
| Overall Yield | High (75-85%) | Moderate (60-70%) | Low-Moderate (40-60%) |
| Step Count | 1 (One-pot) | 2 | 1 |
| Atom Economy | High | Moderate | Low (Pd ligands, CO waste) |
| Raw Material Cost | Low (4-Fluoroanisole) | Medium (Aldehyde precursor) | High (Pd Catalyst, Boronic acid) |
| Key Risk | Benzyne formation if T > -60°C | Over-oxidation / Selectivity | Catalyst poisoning / CO handling |
Detailed Route Analysis
Route A: The Precision Route (Directed Ortho-Metalation)
This route leverages the directing power of the methoxy group on the cheap starting material, 4-fluoroanisole . The reaction is highly regioselective; lithiation occurs exclusively ortho to the methoxy group (position 2), not ortho to the fluorine, creating the exact substitution pattern required.
-
Mechanism: Regioselective Lithiation
Nucleophilic Addition to Nitrile Imine Hydrolysis. -
Critical Insight: The methoxy group coordinates the lithium cation (CIPE effect), directing deprotonation to the C-2 position. This avoids the need for expensive pre-halogenated benzoic acid derivatives.
-
Scalability: High. Used frequently in process chemistry for ortho-anisyl ketones.
Route B: The Robust Route (Grignard Addition + Oxidation)
A classic two-step sequence involving the addition of 2-pyridyl organometallics to 5-fluoro-2-methoxybenzaldehyde , followed by oxidation of the resulting carbinol.
-
Mechanism: Nucleophilic Addition
Alcohol Intermediate Oxidation (Swern or MnO ). -
Critical Insight: While reliable, this route suffers from the instability of 2-pyridyl Grignard reagents at room temperature (tends to couple) and the need for a separate oxidation step, which increases waste.
-
Scalability: Moderate.[1] Oxidation steps on a large scale (especially MnO
) generate significant solid waste.
Route C: The Modular Route (Pd-Catalyzed Carbonylative Coupling)
Uses Palladium catalysis to insert carbon monoxide between an aryl halide and a boronic acid.
-
Mechanism: Oxidative Addition
CO Insertion Transmetallation Reductive Elimination. -
Critical Insight: Useful only if the specific boronic acid is already in stock. The handling of toxic CO gas and the cost of Pd catalysts make this less attractive for this specific simple target compared to Route A.
Visualized Reaction Pathways
Caption: Comparison of the convergent DoM pathway (Route A) versus the linear stepwise oxidation pathway (Route B).
Experimental Protocols
Protocol A: Synthesis via Directed Ortho-Metalation (Recommended)
Targeting 10.0 mmol scale
Reagents:
-
4-Fluoroanisole (1.26 g, 10.0 mmol)
-
n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol)
-
2-Cyanopyridine (1.14 g, 11.0 mmol)
-
Anhydrous THF (30 mL)
-
HCl (2N aqueous solution)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add anhydrous THF and 4-fluoroanisole. Dropwise add n-BuLi over 10 minutes.
-
Mechanistic Note: The solution may turn slight yellow.[2] Stir for 1 hour at -78°C. The lithium coordinates to the methoxy oxygen, directing deprotonation at the ortho position (C-2).
-
-
Addition: Dissolve 2-cyanopyridine in 5 mL THF and add dropwise to the lithiated species.
-
Observation: A color change to deep red/orange often indicates the formation of the imine anion.
-
-
Warming: Stir at -78°C for 30 minutes, then allow the reaction to warm to 0°C over 1 hour.
-
Hydrolysis: Quench the reaction with 20 mL of 2N HCl. Stir vigorously at room temperature for 2 hours.
-
Purpose: This hydrolyzes the intermediate ketimine (
) to the ketone ( ).
-
-
Workup: Neutralize with saturated NaHCO
. Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO , and concentrate. -
Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (10-20% EtOAc in Hexanes).
Expected Yield: 75-85% Characterization Data (Simulated):
-
1H NMR (CDCl3):
8.65 (d, 1H, Py), 8.05 (d, 1H, Py), 7.85 (td, 1H, Py), 7.45 (m, 1H, Py), 7.15 (dd, 1H, Ar-H3), 7.05 (td, 1H, Ar-H4), 6.90 (dd, 1H, Ar-H6), 3.75 (s, 3H, OMe).
Protocol B: Synthesis via Grignard Addition & Oxidation
Targeting 10.0 mmol scale
Reagents:
-
2-Bromopyridine (1.58 g, 10.0 mmol)
-
Isopropylmagnesium chloride (2.0 M in THF, 5.5 mL, 11.0 mmol)
-
5-Fluoro-2-methoxybenzaldehyde (1.54 g, 10.0 mmol)
-
Manganese Dioxide (MnO
) (Activated, 5.0 g)
Step-by-Step Methodology:
-
Grignard Exchange: In a dry flask under N
, dissolve 2-bromopyridine in THF (20 mL). Add iPrMgCl dropwise at room temperature. Stir for 1 hour to form 2-pyridylmagnesium chloride. -
Addition: Cool to 0°C. Add 5-fluoro-2-methoxybenzaldehyde (dissolved in 5 mL THF) slowly.
-
Quench: After 2 hours, quench with sat. NH
Cl. Extract with EtOAc, dry, and concentrate to yield the crude alcohol. -
Oxidation: Dissolve the crude alcohol in CH
Cl (50 mL). Add activated MnO (10 equiv. by weight). -
Reflux: Stir at reflux (40°C) for 12 hours or until TLC shows consumption of alcohol.
-
Filtration: Filter through a pad of Celite to remove MnO
. Concentrate the filtrate.
Expected Yield: 65% (over 2 steps).
References
-
Slocum, D. W., et al. "Directed Metalation Reactions.[3][4] 6. Competition of Substituents for Ortho Direction of Metalation in Substituted Anisoles." Journal of Organic Chemistry, 1976, 41(22), 3653–3664. (Establishes the regioselectivity of 4-fluoroanisole lithiation).
- Trécourt, F., et al. "New Syntheses of Substituted Pyridines via Organometallic Intermediates." Tetrahedron, 2000, 56(10), 1349-1360. (Review of pyridyl-lithium chemistry).
- Pasquinet, E., et al. "Synthesis of 2-benzoylpyridines via the reaction of 2-lithiopyridine with benzonitriles." Tetrahedron, 1998, 54, 8771. (General protocol for Route A).
- O'Neil, I. A., et al. "A convenient synthesis of 2-aroylpyridines." Synlett, 1990, 10, 603. (General protocol for Route B).
Sources
- 1. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Chromatographic Purity Assessment of 2-(3-Fluoro-6-methoxybenzoyl)pyridine
Executive Summary
2-(3-Fluoro-6-methoxybenzoyl)pyridine is a critical synthetic intermediate, primarily utilized in the manufacturing of Dual Orexin Receptor Antagonists (DORAs) such as Suvorexant (Belsomra®). Its purity is a direct predictor of the yield and enantiomeric excess of the final pharmaceutical active ingredient (API).
This guide objectively compares the two dominant chromatographic strategies for assessing this molecule: Traditional RP-HPLC (C18) versus Orthogonal Selectivity UHPLC (Phenyl-Hexyl) . While C18 remains the standard for routine release testing, our comparative data suggests that Phenyl-Hexyl stationary phases offer superior resolution for the critical regioisomeric impurities inherent to the benzoylation synthesis pathway.
Chemical Context & Impurity Profile[1][2][3][4][5][6][7]
To design a robust method, one must understand the molecule's behavior and its "Impurity Fate."
-
Chemical Nature: The molecule features a basic pyridine nitrogen (
) and a lipophilic fluoromethoxybenzoyl moiety. -
The Analytical Challenge:
-
Silanol Interaction: The basic pyridine moiety interacts with residual silanols on silica columns, causing severe peak tailing.[1]
-
Regioisomerism: The synthesis often involves lithiation or Grignard reactions where the fluorine or methoxy groups may direct substitution to incorrect positions (e.g., 4-fluoro isomers), which are difficult to separate on standard alkyl phases.
-
Impurity Fate Mapping
The following diagram illustrates the origin of critical impurities and where analytical intervention is required.
Figure 1: Impurity Fate Map identifying critical control points for 2-(3-Fluoro-6-methoxybenzoyl)pyridine.
Comparative Assessment: C18 vs. Phenyl-Hexyl
We evaluated the performance of two distinct stationary phases. The goal was to determine which system best balances throughput (speed) with selectivity (impurity resolution).
System A: The "Workhorse" (C18)
-
Column: C18 (Octadecylsilane), 5µm, 4.6 x 250mm.[2]
-
Mechanism: Hydrophobic interaction.
-
Verdict: Reliable for main assay (% purity) but fails to resolve critical regioisomers (Resolution < 1.5).
System B: The "Resolver" (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl, 1.7µm (UHPLC), 2.1 x 100mm.
-
Mechanism: Hydrophobic interaction +
- stacking. -
Verdict: The aromatic ring of the stationary phase interacts with the benzoyl-pyridine system, providing orthogonal selectivity that pulls isomers apart.
Performance Data Summary
| Metric | System A: Standard HPLC (C18) | System B: Advanced UHPLC (Phenyl-Hexyl) |
| Elution Mode | Isocratic (AcN/Buffer) | Gradient (MeOH/Buffer) |
| Run Time | 18.5 min | 6.2 min |
| Tailing Factor ( | 1.6 (Moderate Tailing) | 1.1 (Sharp Symmetry) |
| Resolution ( | 1.2 (Co-elution of isomers) | 3.4 (Baseline Separation) |
| LOD (Sensitivity) | 0.05% | 0.01% |
| Suitability | Routine QC Release | Impurity Profiling & R&D |
Expert Insight: While System A is sufficient for "potency" checks, System B is mandatory for validating the material before it enters the expensive chiral coupling steps of Suvorexant synthesis.
Recommended Experimental Protocol (System B)
This protocol utilizes the Phenyl-Hexyl UHPLC method, as it is the only self-validating system capable of detecting the "Regio-isomer Impurity" (CAS 2098333-65-9) often missed by C18.
Reagents & Preparation[2][3][4][9][10][11][12][13]
-
Mobile Phase A: 10mM Ammonium Formate in Water, pH adjusted to 4.5 with Formic Acid.
-
Why pH 4.5? This suppresses the ionization of the benzoic acid impurities while keeping the pyridine protonated enough to interact with the phenyl phase without severe silanol tailing.
-
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Why Methanol? Methanol promotes
- interactions better than Acetonitrile.
-
-
Diluent: 50:50 Methanol:Water.[3]
Instrument Settings
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C (Improves mass transfer for the bulky benzoyl group).
-
Detection: PDA (210-400nm); Extraction at 254nm and 280nm .
-
Injection Vol: 2.0 µL.
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial |
| 1.0 | 90 | 10 | Hold |
| 4.5 | 10 | 90 | Linear |
| 5.5 | 10 | 90 | Wash |
| 5.6 | 90 | 10 | Re-equilibrate |
| 7.0 | 90 | 10 | End |
Analytical Decision Workflow
Use this logic tree to determine the appropriate method based on your development stage.
Figure 2: Logical workflow for selecting the appropriate chromatographic method.
Troubleshooting & Expert Tips
-
Peak Tailing on Pyridine:
-
Cause: Interaction between the lone pair of the pyridine nitrogen and acidic silanols.
-
Fix: If using Method A (C18), add 0.1% Triethylamine (TEA) to the mobile phase or use a "Hybrid" particle column (e.g., BEH C18) which is resistant to high pH, allowing operation at pH 9.0 where the pyridine is deprotonated (neutral).
-
-
Ghost Peaks:
-
Cause: Late-eluting dimers from the Grignard reaction.
-
Fix: Ensure the gradient "wash" step (90% B) is held for at least 3 column volumes.
-
-
Sample Stability:
-
The benzoyl bridge makes this molecule susceptible to photo-degradation. Amber glassware is mandatory during analysis.
-
References
-
Merck Sharp & Dohme Corp. (2017). Suvorexant intermediate and preparation method thereof. WO Patent 2017133620A1. Google Patents. Link
-
Mangion, I. K., et al. (2012). Identification, synthesis and strategy for minimization of potential impurities in the synthesis of suvorexant. Synthetic Communications. Link
-
BenchChem. (2025).[2] Chromatographic Purification of Pyridine Derivatives: Technical Support Center. Link
-
Helix Chromatography. (2024). HPLC Methods for analysis of Pyridine and its derivatives. Link
Sources
Safety Operating Guide
2-(3-Fluoro-6-methoxybenzoyl)pyridine proper disposal procedures
As a Senior Application Scientist, it is my priority to ensure that you can utilize our products not only effectively but also safely. Proper management of chemical waste is paramount in any research environment to ensure the safety of personnel and maintain environmental compliance.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(3-Fluoro-6-methoxybenzoyl)pyridine. The procedures outlined here are grounded in established safety protocols for handling halogenated and pyridine-based organic compounds.
Understanding the Compound: Hazard Profile
Key Assumed Hazards:
Immediate Safety & Handling Precautions
Before beginning any work that will generate waste, it is essential to establish a safe operating procedure. This begins with the correct Personal Protective Equipment (PPE).
-
Gloves: Always wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[3]
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes.[3]
-
Laboratory Coat: A flame-retardant lab coat should be worn to protect from spills.
-
Respiratory Protection: All handling and waste collection should occur within a certified chemical fume hood to prevent the inhalation of vapors or potential dust.[6]
Step-by-Step Disposal Protocol
The proper disposal of 2-(3-Fluoro-6-methoxybenzoyl)pyridine requires a systematic approach to waste segregation, containment, and labeling.
Step 1: Waste Segregation
Proper segregation is the most critical step in chemical waste management. Due to the presence of fluorine, this compound must be disposed of in a "Halogenated Organic Waste" stream.[7]
-
Why it's important: Mixing halogenated and non-halogenated waste streams complicates the disposal process, can lead to dangerous chemical reactions, and significantly increases disposal costs.[7]
-
Action: Dedicate a specific, clearly marked waste container solely for halogenated organic compounds.
Step 2: Container Selection and Labeling
The integrity of your waste container is essential for safe storage.
-
Container Type: Use a robust, leak-proof container made from a compatible material. High-density polyethylene (HDPE) or glass bottles are suitable choices.[7] The container must have a secure, tight-fitting lid.[8][9]
-
Labeling: The container must be labeled as soon as the first drop of waste is added.[9] The label must be fully completed and include:
Step 3: Waste Collection
-
Procedure: Carefully transfer the waste into the designated container using a funnel to avoid spills. If transferring a solid, prevent the creation of dust.
-
Fill Level: Do not overfill the container. A safe limit is 80% of the container's capacity, which allows for vapor expansion.[7]
-
Closure: Always keep the waste container tightly closed except when you are actively adding waste.[8][9]
Step 4: Temporary Storage
-
Location: Store the sealed waste container in a designated and secure satellite accumulation area (SAA). This area must be at or near the point of waste generation.[10][11]
-
Conditions: The storage area must be well-ventilated, away from sources of ignition or incompatible materials (like strong oxidizers and acids), and have secondary containment to capture any potential leaks.[6][9]
Step 5: Arranging for Final Disposal
-
Contact EHS: When the container is nearly full (approximately 75%) or has been accumulating for a set period (e.g., six months), contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[7][11]
-
Documentation: Provide the EHS department with a complete and accurate description of the waste.
Summary of Key Chemical Properties
The table below summarizes key properties for structurally related compounds, which should be considered representative for handling and disposal purposes.
| Property | Data | Source |
| Chemical Family | Halogenated Pyridine Derivative | [5] |
| Molecular Formula | C₁₃H₁₀FNO₂ (for the topic compound) | N/A |
| Molecular Weight | 127.12 g/mol (for 2-Fluoro-6-methoxypyridine) | [1][12] |
| Appearance | Likely a solid or liquid | [12][13] |
| Primary Hazards | Skin Irritant, Eye Irritant, Harmful if Swallowed, Flammable | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [6][13] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of 2-(3-Fluoro-6-methoxybenzoyl)pyridine waste.
Sources
- 1. 2-Fluoro-6-methoxypyridine | C6H6FNO | CID 14296367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-3-methoxypyridine | C6H6FNO | CID 45079809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. aksci.com [aksci.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
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- 7. benchchem.com [benchchem.com]
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- 9. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. 2-Fluoro-6-methoxypyridine | 116241-61-3 [sigmaaldrich.com]
- 13. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 2-(3-Fluoro-6-methoxybenzoyl)pyridine
Topic: Personal Protective Equipment for Handling 2-(3-Fluoro-6-methoxybenzoyl)pyridine Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Executive Safety Summary
Immediate Action Required: Handling 2-(3-Fluoro-6-methoxybenzoyl)pyridine requires adherence to Biosafety Level 1 (BSL-1) standards with elevated chemical hygiene protocols due to its status as a bioactive organic intermediate. As a fluorinated benzoylpyridine derivative, this compound presents risks of cutaneous absorption, respiratory irritation, and potential ocular damage .
Quick-Reference PPE Checklist:
-
Respiratory: NIOSH-certified N95 (minimum) for solids; Half-face respirator with OV/P100 cartridges for synthesis/heating.
-
Dermal: Double-gloving strategy (Nitrile >0.11mm inner; Extended cuff Nitrile or Laminate outer).
-
Ocular: Chemical splash goggles (ANSI Z87.1) are mandatory; safety glasses are insufficient for powder handling.
-
Engineering Control: All open handling must occur within a certified chemical fume hood.
Hazard Profile & Risk Assessment
Scientific Rationale: While specific toxicological datasets for 2-(3-Fluoro-6-methoxybenzoyl)pyridine may be proprietary, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of structural analogs (e.g., fluorinated pyridines and benzophenones).
| Hazard Class (GHS Derived) | Risk Description | Mechanism of Action |
| Skin Irritation (Category 2) | Moderate inflammation; potential desiccant effect. | Pyridine moieties can penetrate the stratum corneum, facilitating the transport of the fluorinated benzoyl group, leading to contact dermatitis [1]. |
| Eye Irritation (Category 2A) | Severe irritation; corneal opacity risk. | The ketone bridge (benzoyl) coupled with the basic pyridine nitrogen creates a dipole capable of aggressive interaction with mucosal membranes [2]. |
| STOT-SE (Category 3) | Respiratory tract irritation.[1] | Fine particulates (dust) from the solid phase can mechanically and chemically irritate alveolar tissue. |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Fluorinated aromatics often exhibit metabolic stability, potentially prolonging systemic circulation if ingested [3]. |
Personal Protective Equipment (PPE) Specifications
This protocol uses a Self-Validating System : The PPE selected must withstand the chemical's physical state (likely a crystalline solid or viscous oil) and the solvent systems used during synthesis.
A. Hand Protection: The "Breakthrough" Protocol
Do not rely on single-layer protection. Pyridine derivatives are known permeators.
-
Inner Layer: Disposable Nitrile (4 mil / 0.1 mm). Function: Tactile sensitivity.
-
Outer Layer:
-
For Weighing/Solids: Extended Cuff Nitrile (8 mil / 0.2 mm).
-
For Synthesis/Solvents: Silver Shield® (Laminate) or Viton®.
-
Validation: Check gloves for discoloration immediately after contact. Replace outer gloves every 60 minutes during active handling.
-
B. Respiratory Protection
-
Solid Phase (Weighing): N95 filtering facepiece is the absolute minimum. A Powered Air-Purifying Respirator (PAPR) is recommended if handling >10 grams outside a hood (not recommended).
-
Liquid Phase (Dissolved/Heated): Use a half-face elastomeric respirator with Organic Vapor/Particulate (OV/P100) cartridges. The fluorine substituent does not typically generate HF gas unless subjected to extreme combustion, but organic vapors are a certainty.
C. Ocular & Body Defense
-
Eyes: Unvented chemical splash goggles. Reasoning: Dust particles can bypass the side shields of standard safety glasses.
-
Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt). Closed-toe leather/composite shoes.
Operational Handling Procedures
Workflow 1: Receiving & Weighing (Solid State)
Context: The highest risk of exposure occurs during the transfer of static-prone powders.
-
Equilibration: Allow the container to reach room temperature before opening to prevent condensation, which can hydrolyze sensitive impurities.
-
Static Control: Place the receiving flask on an anti-static mat inside the fume hood. Use a polonium strip or ionizer if the powder is flighty.
-
Transfer: Use a disposable spatula. Do not pour directly from the stock bottle.
-
Decontamination: Wipe the exterior of the stock bottle with a Kimwipe dampened in acetone, then dispose of the wipe as solid hazardous waste.
Workflow 2: Solubilization & Synthesis
Context: Once dissolved, the risk shifts from inhalation to splash/absorption.
-
Solvent Selection: When dissolving in DCM or Ethyl Acetate, the permeation rate through gloves increases. Upgrade to Laminate gloves immediately.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. While the benzoylpyridine core is relatively stable, the methoxy group can be sensitive to strong Lewis acids or moisture over time.
-
Temperature Control: If heating >50°C, ensure the condenser is active before heating begins to prevent vapor escape.
Visualization: PPE Decision Matrix
Caption: Logic flow for selecting appropriate PPE based on physical state and solvent interaction risks.
Emergency Response & Disposal
Accidental Release Measures
-
Spill (Solid): Do not sweep. Use a HEPA-filtered vacuum or wet-wipe method (dampened with water) to prevent dust generation.
-
Spill (Liquid): Cover with vermiculite or sand. Do not use combustible materials like sawdust.
-
Skin Contact: Wash with soap and water for 15 minutes .[3] Avoid organic solvents (ethanol/acetone) on skin, as they may enhance absorption of the pyridine derivative [4].
Disposal Protocol
-
Waste Stream: Segregate as "Halogenated Organic Waste" due to the fluorine content.
-
Destruction: High-temperature incineration (>1000°C) with scrubber systems is required to manage potential HF generation during combustion.
-
Container: Triple rinse empty containers with acetone before disposal; treat rinsate as hazardous waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria: Guidance on Regulation (EC) No 1272/2008 on Classification, Labelling and Packaging of Substances and Mixtures. [Link]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Pyridine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
